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  • Product: 6-Oxa-1-azaspiro[3.4]octane hydrochloride
  • CAS: 1909319-43-2

Core Science & Biosynthesis

Foundational

6-Oxa-1-azaspiro[3.4]octane hydrochloride CAS number and chemical identity

An In-depth Technical Guide to 6-Oxa-1-azaspiro[3.4]octane Hydrochloride: A Key Scaffold for Modern Drug Discovery Abstract Spirocyclic scaffolds have emerged as privileged structures in medicinal chemistry, prized for t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Oxa-1-azaspiro[3.4]octane Hydrochloride: A Key Scaffold for Modern Drug Discovery

Abstract

Spirocyclic scaffolds have emerged as privileged structures in medicinal chemistry, prized for their ability to confer novel three-dimensional topologies, improve physicochemical properties, and explore uncharted chemical space. Among these, the 6-Oxa-1-azaspiro[3.4]octane framework represents a unique bioisosteric replacement for commonly used heterocycles, offering a rigid structure with a distinct exit vector for substituent placement. This technical guide provides a comprehensive overview of 6-Oxa-1-azaspiro[3.4]octane hydrochloride, detailing its chemical identity, physicochemical properties, synthetic considerations, and its burgeoning role as a versatile building block in the design of next-generation therapeutics.

Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental identity and characteristics. 6-Oxa-1-azaspiro[3.4]octane is a bicyclic heterocyclic compound featuring a fused azetidine and tetrahydrofuran ring system, sharing a single spiro carbon atom. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of synthetic and screening applications.

Table 1: Chemical Identity and Properties of 6-Oxa-1-azaspiro[3.4]octane Hydrochloride

IdentifierValueSource
CAS Number 1909319-43-2
IUPAC Name 6-oxa-1-azaspiro[3.4]octane hydrochloride
Molecular Formula C₆H₁₂ClNO[1]
Molecular Weight 149.62 g/mol [2]
InChI 1S/C6H11NO.ClH/c1-3-7-6(1)2-4-8-5-6;/h7H,1-5H2;1H
InChIKey NAYMGZUOOMVWEO-UHFFFAOYSA-N
Canonical SMILES C1C2(CCN2)CCO1.Cl[2]
Physical Form Powder
Storage Temperature 2-8°C, in a dark, inert atmosphere

Synthetic Strategies and Mechanistic Considerations

While specific, scaled-up synthetic routes for 6-Oxa-1-azaspiro[3.4]octane hydrochloride are not extensively detailed in publicly accessible literature, its structure suggests logical synthetic pathways derived from established methodologies for constructing related spirocyclic systems.[3][4] The synthesis would likely involve the strategic formation of either the azetidine or the tetrahydrofuran ring onto a pre-existing cyclic precursor.

A plausible approach involves an intramolecular cyclization strategy. The causality behind this choice lies in the thermodynamic favorability of forming five- and four-membered rings from appropriately functionalized precursors.

Proposed Synthetic Workflow

A hypothetical, yet chemically sound, multi-step synthesis could proceed as follows:

  • Starting Material Selection : A commercially available cyclopentanone derivative bearing a suitable leaving group and a protected amine precursor would be an ideal starting point.

  • Nucleophilic Substitution : Introduction of an oxygen nucleophile to form the ether linkage of the future tetrahydrofuran ring.

  • Functional Group Interconversion : Conversion of a substituent on the cyclopentane ring into a primary amine, followed by protection (e.g., with a Boc group).

  • Ring Contraction/Rearrangement : A key step could involve a photochemical reaction or a Favorskii-type rearrangement to contract the five-membered ring to the four-membered azetidine ring system.

  • Deprotection and Salt Formation : Removal of the amine protecting group under acidic conditions, which would concurrently form the hydrochloride salt.

G A Start: Functionalized Cyclopentanone B Step 1: Nucleophilic Attack (e.g., with protected amino alcohol) A->B Reagents C Step 2: Intramolecular Cyclization (Formation of THF ring) B->C Heat/Base D Step 3: Azetidine Ring Formation (e.g., via Mitsunobu or reductive amination) C->D Multi-step conversion E Step 4: Deprotection & HCl Salt Formation D->E Acidic Workup F Final Product: 6-Oxa-1-azaspiro[3.4]octane HCl E->F

Caption: Proposed synthetic workflow for 6-Oxa-1-azaspiro[3.4]octane HCl.

Applications in Medicinal Chemistry and Drug Discovery

The rigid, three-dimensional structure of the 6-Oxa-1-azaspiro[3.4]octane core makes it an attractive scaffold for drug design.[5][6] Its utility stems from its role as a bioisosteric replacement for more common, flexible, or planar ring systems like piperidine or morpholine. This substitution can lead to significant improvements in a drug candidate's metabolic stability, membrane permeability, and binding affinity.

The spirocyclic nature introduces a defined conformational rigidity. This pre-organizes the substituents in a specific spatial orientation, which can enhance selectivity for a biological target and reduce off-target effects. The nitrogen atom of the azetidine ring provides a key attachment point for building out molecular complexity, while the oxygen atom in the tetrahydrofuran ring can act as a hydrogen bond acceptor, influencing solubility and target engagement.

G cluster_0 Core Scaffold cluster_1 Improved Properties cluster_2 Therapeutic Outcome A 6-Oxa-1-azaspiro[3.4]octane HCl 3D Rigidity Novel Exit Vectors H-Bond Acceptor (O) B Physicochemical Increased sp³ fraction Modulated pKa Improved Solubility A:f1->B:f0 A:f2->B:f2 C Pharmacokinetic Enhanced Metabolic Stability Tunable Permeability Reduced Off-Target Effects A:f0->C:f2 D Enhanced Potency & Selectivity B->D C->D

Caption: The role of the spirocyclic core in enhancing drug properties.

Spectroscopic Characterization

While specific spectral data is not provided in the search results, a standard characterization of 6-Oxa-1-azaspiro[3.4]octane hydrochloride would include:

  • ¹H NMR : Expected to show characteristic shifts for the methylene protons on the azetidine and tetrahydrofuran rings. The protons adjacent to the nitrogen and oxygen atoms would be deshielded and appear at a lower field.

  • ¹³C NMR : The spectrum would display distinct signals for the six carbon atoms, with the spiro carbon and the carbons bonded to the heteroatoms having characteristic chemical shifts.

  • Mass Spectrometry (MS) : ESI-MS would show a prominent peak for the molecular ion [M+H]⁺ corresponding to the free base.

  • Infrared (IR) Spectroscopy : Key stretches would include C-N, C-O, and N-H vibrations (from the protonated amine).

Safety, Handling, and Storage

As a chemical intermediate intended for research, proper handling procedures are mandatory to ensure laboratory safety.

  • Hazard Identification : The compound is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The signal word is "Warning".

  • Personal Protective Equipment (PPE) : Standard PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[7][8] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[7][8]

  • First Aid Measures :

    • Skin Contact : Wash off immediately with plenty of soap and water.[7]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Inhalation : Move the person to fresh air.[7]

  • Storage : The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[7] Recommended storage is between 2-8°C.

Conclusion

6-Oxa-1-azaspiro[3.4]octane hydrochloride is a valuable and promising building block for medicinal chemists and drug development professionals. Its unique spirocyclic architecture provides a rigid three-dimensional framework that can impart favorable physicochemical and pharmacokinetic properties to drug candidates. A clear understanding of its chemical identity, coupled with strategic synthetic planning and adherence to safety protocols, will enable researchers to fully leverage this scaffold in the pursuit of innovative therapeutics.

References

  • MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

  • ResearchGate. Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. [Link]

  • RSC Publishing. Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • PubChemLite. 6-oxa-1-azaspiro[3.4]octane hydrochloride (C6H11NO). [Link]

Sources

Exploratory

The Therapeutic Potential of 6-Oxa-1-azaspiro[3.4]octane Scaffolds: An In-Depth Technical Guide

Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space of aromatic and heteroaromatic rings. Spirocyclic scaffolds, characterized by their unique three-dimensional and conformationally constrained structures, have emerged as a powerful tool in this endeavor. The inherent rigidity of these systems can lead to a more precise presentation of pharmacophoric elements to their biological targets, often resulting in increased potency and reduced off-target effects.

Among the diverse array of spirocyclic systems, the 6-oxa-1-azaspiro[3.4]octane core and its related isomers have garnered significant interest. These scaffolds are often considered as bioisosteres of commonly used motifs such as morpholine and piperazine, offering a novel chemical space with distinct physicochemical properties. While the direct therapeutic applications of the 6-oxa-1-azaspiro[3.4]octane isomer are not yet extensively documented in publicly available literature, the closely related 2,6-diazaspiro[3.4]octane scaffold has been the subject of intensive investigation, yielding a wealth of data across multiple therapeutic areas.

This technical guide will provide an in-depth exploration of the therapeutic utility of the azaspiro[3.4]octane core, with a primary focus on the well-documented 2,6-diazaspiro[3.4]octane isomer as a comprehensive case study. Through this lens, we will delve into its applications in oncology, infectious diseases, and neuroscience, providing detailed experimental protocols, quantitative biological data, and a discussion of the underlying mechanisms of action.

I. The 2,6-Diazaspiro[3.4]octane Scaffold: A Privileged Motif in Medicinal Chemistry

The 2,6-diazaspiro[3.4]octane core is a novel, sp³-rich scaffold that offers a unique combination of structural rigidity and synthetic accessibility. Its three-dimensional architecture provides a versatile platform for the development of a wide array of biologically active compounds.[1]

A. Synthesis of the 2,6-Diazaspiro[3.4]octane Core

A practical and scalable synthesis of the 2,6-diazaspiro[3.4]octane core is crucial for its exploration in drug discovery programs. A common strategy involves a multi-step sequence starting from readily available materials.

Experimental Protocol: Synthesis of the 2,6-Diazaspiro[3.4]octane Core [2]

  • Step 1: Reductive Amination.

    • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, add the desired primary amine or aniline and one equivalent of acetic acid.

    • Stir the mixture to form the iminium ion.

    • Add sodium triacetoxyborohydride to the reaction mixture to reduce the iminium ion to the corresponding amine.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and extract the product.

  • Step 2: Cyclization.

    • Dissolve the product from Step 1 in tetrahydrofuran (THF).

    • Add potassium tert-butoxide to the solution.

    • Heat the reaction mixture to facilitate the intramolecular cyclization to the 2,6-diazaspiro[3.4]octane core.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, quench, and purify the product by column chromatography.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization Aldehyde Aldehyde Imine_Formation Iminium Ion Formation Aldehyde->Imine_Formation Primary_Amine Primary_Amine Primary_Amine->Imine_Formation Reduction Reduction (Sodium Triacetoxyborohydride) Imine_Formation->Reduction Amine_Intermediate Amine_Intermediate Reduction->Amine_Intermediate Cyclization Intramolecular Cyclization (Potassium tert-butoxide) Amine_Intermediate->Cyclization Diazaspiro_Core 2,6-Diazaspiro[3.4]octane Core Cyclization->Diazaspiro_Core Menin Menin Menin_MLL_Complex Menin-MLL Complex Menin->Menin_MLL_Complex Binds MLL MLL Fusion Protein MLL->Menin_MLL_Complex Binds Target_Genes Target Genes (HOXA9, MEIS1) Menin_MLL_Complex->Target_Genes Activates Leukemia Leukemia Progression Target_Genes->Leukemia Drives Inhibitor 2,6-Diazaspiro[3.4]octane Inhibitor Inhibitor->Menin Inhibits Binding

Figure 2: Mechanism of action of 2,6-diazaspiro[3.4]octane-based menin-MLL inhibitors.

Quantitative Data: Menin-MLL Inhibitors

Compound ClassTargetAssayEfficacy Metric (IC50)Reference
Thienopyrimidine with 2,6-diazaspiro[3.4]octaneMenin-MLL InteractionFluorescence Polarization3.6 nM (for compound 28/MI-1481)[3]
Thienopyrimidine derivativesMenin-MLL InteractionFluorescence Polarization14.7 - 15.3 nM (for MI-463/503)[4]
B. Infectious Diseases: Antitubercular Activity

Disease Context: Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, with the emergence of multidrug-resistant strains necessitating the development of new therapeutics with novel mechanisms of action.

Mechanism of Action: Nitrofuran carboxamide derivatives incorporating the 2,6-diazaspiro[3.4]octane scaffold have demonstrated potent antitubercular activity. [5][6]The nitrofuran moiety is believed to be a pro-drug that is activated by bacterial reductases to generate reactive nitrogen species that are toxic to the mycobacteria. The spirocyclic core likely plays a crucial role in optimizing the physicochemical properties and target engagement of these compounds.

Quantitative Data: Antitubercular Activity [5]

Compound ID Modification MIC (µg/mL) against M. tuberculosis H37Rv
17 5-nitrofuroyl derivative with 1,2,4-triazole substituent 0.016

| 24 | 5-nitrofuroyl derivative with 1,2,4-oxadiazole substituent | 1.0 |

Experimental Protocol: Resazurin Microtiter Plate Assay (REMA) for MIC Determination [1]

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Resazurin Addition: Add resazurin solution to each well and incubate for a further 24-48 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink, indicating bacterial growth inhibition.

C. Neuroscience: Selective Dopamine D3 Receptor Antagonism

Disease Context: The dopamine D3 receptor is a key target in the central nervous system (CNS) implicated in various neurological and psychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease. Selective D3 receptor antagonists are sought after as potential therapeutics with a lower incidence of side effects compared to non-selective dopamine receptor blockers.

Mechanism of Action: A series of arylated 2,6-diazaspiro[3.4]octane derivatives have been synthesized and shown to be potent and highly selective antagonists of the dopamine D3 receptor. [7]The spirocyclic core serves as a rigid scaffold to orient the aryl substituents for optimal interaction with the receptor binding pocket.

Quantitative Data: Dopamine D3 Receptor Antagonists [7]

Compound ID D3R Affinity (Ki, nM) D2R Affinity (Ki, nM) Selectivity (D2/D3)
14 19.6 >5000 >255
15a 12.0 >10000 >905

| 15c | 25.6 | 9800 | 383 |

III. Conclusion and Future Directions

The 2,6-diazaspiro[3.4]octane scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry, yielding potent and selective modulators of diverse biological targets. The examples presented in this guide, spanning oncology, infectious diseases, and neuroscience, underscore the remarkable versatility of this three-dimensional core. While the therapeutic potential of the specific 6-oxa-1-azaspiro[3.4]octane isomer remains an area ripe for exploration, the wealth of data on its close analogue provides a strong rationale for its further investigation. Future research in this area should focus on the development of efficient and stereoselective synthetic routes to a wider range of oxa-azaspiro[3.4]octane derivatives and their systematic evaluation in a broad panel of biological assays. The unique structural and physicochemical properties of these scaffolds hold immense promise for the discovery of next-generation therapeutics.

IV. References

  • Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • Hirose, H., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry, 25(15), 4175-4193. [Link]

  • Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PMC. [Link]

  • Google Patents. (2023). US20230174541A1 - Inhibitors of the menin-mll interaction. Google Patents.

  • Jones, C. A., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters, 8(11), 1147-1152. [Link]

  • Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PubMed. [Link]

  • Google Patents. (2021). CN109743875B - Inhibitors of the MENIN-MLL interaction. Google Patents.

  • Organic Syntheses. (1980). Bicyclo[3.3.0]octane-2,6-dione. Organic Syntheses, 59, 1. [Link]

  • Hirose, H., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. PubMed. [Link]

  • Xiong, B., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • Borkin, D., et al. (2015). The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Journal of Medicinal Chemistry, 58(2), 982-996. [Link]

  • He, S., et al. (2023). Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. Molecules, 28(7), 3037. [Link]

  • Grembecka, J., et al. (2012). Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia. Nature Chemical Biology, 8(3), 277-284. [Link]

  • Kumar, P., et al. (2020). Antitubercular activity of 2-mercaptobenzothiazole derivatives targeting Mycobacterium tuberculosis type II NADH dehydrogenase. RSC Advances, 10(4), 2154-2163. [Link]

  • Litskan, E., et al. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-36. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Incorporating 6-Oxa-1-azaspiro[3.4]octane into Small Molecule Drug Candidates

Introduction: The Strategic Value of Spirocyclic Scaffolds In the modern era of drug discovery, moving beyond flat, aromatic systems is a critical strategy for improving compound properties and accessing novel chemical s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the modern era of drug discovery, moving beyond flat, aromatic systems is a critical strategy for improving compound properties and accessing novel chemical space.[1][2] Spirocycles, characterized by two rings sharing a single atom, offer a rigid, three-dimensional (3D) framework that can significantly enhance the pharmacological profile of a drug candidate.[3][4] Their inherent sp³-rich character often leads to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to their planar counterparts.[2][5]

The 6-Oxa-1-azaspiro[3.4]octane scaffold is a particularly compelling building block. It combines the conformational rigidity of a spiro[3.4] system with the advantageous physicochemical properties conferred by a tetrahydrofuran ring and a secondary azetidine amine. The oxygen atom can act as a hydrogen bond acceptor, improving solubility and target engagement, while the secondary amine provides a versatile handle for synthetic elaboration. This guide provides a comprehensive overview of the rationale, synthetic strategies, and detailed protocols for effectively incorporating this valuable scaffold into drug discovery programs.

Rationale for Selection: Physicochemical Properties & Design Impact

The decision to incorporate the 6-Oxa-1-azaspiro[3.4]octane motif is driven by its potential to solve common challenges in medicinal chemistry. Its rigid structure provides precise vectoral projection of substituents into a protein's binding pocket, which can lead to significant gains in potency and selectivity.[6][7]

Key Advantages:
  • Reduced Rotatable Bonds: The spirocyclic core restricts conformational flexibility, which can decrease the entropic penalty upon binding to a target.

  • Improved Physicochemical Profile: The introduction of an oxygen atom tends to lower the logP and increase the Topological Polar Surface Area (TPSA), often enhancing solubility and permeability.[5]

  • Metabolic Stability: The quaternary spiro-carbon can block common sites of metabolism (e.g., P450 oxidation) that might occur in more flexible or linear analogs.

  • Novelty and IP Space: As an emerging scaffold, its use can help create drug candidates that are structurally distinct from existing therapies, providing a clear path for intellectual property protection.[6]

The following table summarizes the calculated properties of the core scaffold and a hypothetical derivative to illustrate its drug-like characteristics.

CompoundMolecular FormulaMol. WeightcLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
6-Oxa-1-azaspiro[3.4]octaneC₆H₁₁NO113.16-0.2521.712
1-Benzoyl-6-oxa-1-azaspiro[3.4]octaneC₁₃H₁₅NO₂217.261.5838.3302

Data calculated using standard computational models.

Synthetic Accessibility of the Scaffold

While the 6-Oxa-1-azaspiro[3.4]octane core is available from commercial vendors as a salt (e.g., hemioxalate), understanding its synthesis is crucial for custom modifications or scale-up.[8][9] A general and robust approach to related oxa-spirocycles involves an intramolecular iodocyclization reaction, which can be adapted for this target.[5]

Protocol 1: Proposed Synthesis of N-Boc-6-Oxa-1-azaspiro[3.4]octane

This protocol is a conceptual route based on established iodocyclization methodologies.[5] It involves the construction of a suitable alkene precursor followed by a key cyclization step.

Workflow Diagram: Synthesis of the Core Scaffold

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization & Elaboration A 1,1-Cyclopentanedimethanol B Monoprotected diol A->B Monoprotection (e.g., TBDMS-Cl) C Alkene Precursor B->C Oxidation & Wittig Reaction D Iodocyclized Intermediate C->D Iodocyclization (I₂, NaHCO₃) E Azide Intermediate D->E Azide Displacement (NaN₃) F N-Boc-6-Oxa-1-azaspiro[3.4]octane E->F Reduction (H₂/Pd) & Boc Protection

Caption: Proposed synthetic pathway for the 6-Oxa-1-azaspiro[3.4]octane core.

Step-by-Step Methodology:

  • Precursor Synthesis:

    • Synthesize the requisite alkene precursor, 3-methylene-N-(tert-butoxycarbonyl)cyclopentane-1-methanamine, from commercially available starting materials such as cyclopentane-1,1-dicarboxylic acid. This multi-step process typically involves reduction, selective protection, oxidation, and olefination.

  • Iodocyclization:

    • Reaction Setup: In a flask protected from light, dissolve the alkene precursor (1.0 eq) in acetonitrile (CH₃CN).

    • Reagent Addition: Add sodium bicarbonate (NaHCO₃, 3.0 eq) followed by iodine (I₂, 3.0 eq).

    • Reaction: Stir the mixture vigorously at room temperature for 1-2 hours, monitoring by TLC for the consumption of starting material.

    • Work-up: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude iodo-spirocycle is often used directly in the next step.

  • Final Elaboration to Protected Scaffold:

    • Azide Formation: Dissolve the crude iodo-spirocycle in dimethyl sulfoxide (DMSO) and add sodium azide (NaN₃, 1.5 eq). Heat the mixture to 85 °C until the reaction is complete (TLC monitoring).

    • Reduction and Protection: After aqueous work-up, reduce the resulting azide. A common method is hydrogenation (H₂ gas, 10% Pd/C catalyst in methanol). Following reduction, protect the resulting primary amine with di-tert-butyl dicarbonate (Boc₂O) to yield the stable, ready-to-use N-Boc-6-Oxa-1-azaspiro[3.4]octane.

    • Purification: Purify the final product by column chromatography on silica gel.

Protocols for Incorporating the Scaffold

The secondary amine of the 6-Oxa-1-azaspiro[3.4]octane scaffold is the primary point of attachment. The following protocols detail standard, robust methods for its functionalization after a standard deprotection of the N-Boc group using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.

Workflow Diagram: Scaffold Incorporation Strategies

Scaffold 6-Oxa-1-azaspiro[3.4]octane (free amine) Amide Amide Derivative Scaffold->Amide Amine Alkylated Amine Scaffold->Amine Subst N-Aryl/Alkyl Derivative Scaffold->Subst R_COOH Carboxylic Acid (R-COOH) R_COOH->Amide Amide Coupling (HATU, DIPEA) R_CHO Aldehyde/Ketone (R-CHO) R_CHO->Amine Reductive Amination (NaBH(OAc)₃) R_X Alkyl/Aryl Halide (R-X) R_X->Subst N-Alkylation/Arylation (Pd-cat. or SNAr)

Caption: Common synthetic routes for functionalizing the spirocyclic amine.

Protocol 2: Amide Bond Formation via HATU Coupling

This is a reliable method for coupling the spirocyclic amine with a carboxylic acid, forming a stable amide bond.

  • Rationale: HATU is a preferred coupling reagent due to its high efficiency, low rate of epimerization for chiral substrates, and the ease of removal of byproducts during work-up. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Amine Addition: Add a solution of 6-Oxa-1-azaspiro[3.4]octane (typically as a salt, 1.2 eq, with an additional equivalent of base) in DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or preparative HPLC.

Protocol 3: Reductive Amination with Aldehydes or Ketones

This protocol forms a C-N bond, providing access to more flexible linkers and derivatives.

  • Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for the one-pot reductive amination of aldehydes and ketones. It is less basic than other hydrides, minimizing side reactions.

Step-by-Step Methodology:

  • Reaction Setup: In a flask, dissolve the aldehyde or ketone (1.0 eq) and 6-Oxa-1-azaspiro[3.4]octane (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine/Enamine Formation: Add acetic acid (1-2 eq) to catalyze the formation of the iminium ion intermediate. Stir for 30-60 minutes at room temperature.

  • Reduction: Add STAB (1.5 eq) portion-wise to the mixture. Be cautious of initial gas evolution.

  • Reaction: Stir at room temperature for 4-24 hours until the starting materials are consumed (monitor by LC-MS).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure and purity of the final compounds.

TechniquePurposeExpected Observations for a Successful Reaction
LC-MS Monitor reaction progress and confirm massDisappearance of starting material peaks; Appearance of a new peak with the expected mass-to-charge ratio (M+H)⁺ for the product.
¹H NMR Structural elucidation and confirmationAppearance of new signals corresponding to the incorporated fragment (e.g., aromatic protons for a benzoyl group); Shift in the signals of the spirocycle protons adjacent to the nitrogen.
¹³C NMR Confirm carbon frameworkAppearance of new carbon signals, including a characteristic carbonyl signal (~170 ppm) for amide products.
HPLC Determine purityA single major peak (typically >95% purity) at the product's retention time under specified chromatographic conditions.

Conclusion

The 6-Oxa-1-azaspiro[3.4]octane scaffold is a powerful tool for the modern medicinal chemist. Its unique 3D geometry and favorable physicochemical properties make it an attractive building block for developing drug candidates with improved potency, selectivity, and ADME profiles.[3][7] The protocols outlined in this guide provide robust and reproducible methods for its incorporation, enabling research teams to efficiently explore the valuable chemical space this scaffold unlocks.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. ResearchGate. Available at: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]

  • The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. PubMed. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available at: [Link]

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. ACS Publications. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH. Available at: [Link]

  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing). Available at: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis. Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Synthesis of spirocyclic amino alcohols 11–14. ResearchGate. Available at: [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. Available at: [Link]

Sources

Application

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

An Application Note and Protocol for the Scale-Up Synthesis of 6-Oxa-1-azaspiro[3.4]octane Hydrochloride Spirocyclic frameworks have emerged as privileged motifs in modern medicinal chemistry. Their inherent three-dimens...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of 6-Oxa-1-azaspiro[3.4]octane Hydrochloride

Spirocyclic frameworks have emerged as privileged motifs in modern medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures, often leading to enhanced binding affinity, improved metabolic stability, and novel intellectual property.[1][2] The 6-oxa-1-azaspiro[3.4]octane core, which incorporates both an azetidine and a tetrahydrofuran ring, represents a particularly attractive scaffold. The azetidine moiety can serve as a versatile anchor for further functionalization, while the tetrahydrofuran ring can modulate physicochemical properties such as solubility and polarity. This unique combination makes 6-oxa-1-azaspiro[3.4]octane hydrochloride a valuable building block for the synthesis of novel therapeutic agents.

This application note provides a comprehensive guide to a robust and scalable synthesis of 6-oxa-1-azaspiro[3.4]octane hydrochloride, designed for researchers and process chemists in the pharmaceutical industry. The presented protocol is based on established, high-yielding chemical transformations and has been designed with scalability and safety as primary considerations.

Retrosynthetic Analysis and Strategy

A logical and scalable approach to 6-oxa-1-azaspiro[3.4]octane hydrochloride involves the initial construction of a suitably functionalized tetrahydrofuran precursor, followed by a key intramolecular cyclization to form the strained azetidine ring. The final step involves deprotection and salt formation. This strategy avoids the use of hazardous or expensive reagents and is amenable to large-scale production.

G Target 6-Oxa-1-azaspiro[3.4]octane HCl Free_Base 6-Oxa-1-azaspiro[3.4]octane Target->Free_Base HCl Salt Formation Protected_Spirocycle N-Protected 6-Oxa-1-azaspiro[3.4]octane Free_Base->Protected_Spirocycle Deprotection Cyclization_Precursor γ-Activated N-Protected Amino Alcohol Protected_Spirocycle->Cyclization_Precursor Intramolecular Cyclization (SN2) THF_Precursor Tetrahydrofuran-3,3-dimethanol derivative Cyclization_Precursor->THF_Precursor N-Protection & Hydroxyl Activation Starting_Material Diethyl 2-allyl-2-(hydroxymethyl)malonate THF_Precursor->Starting_Material Ozonolysis & Reduction

Caption: Retrosynthetic analysis of 6-Oxa-1-azaspiro[3.4]octane HCl.

Experimental Protocols: A Step-by-Step Guide

PART 1: Synthesis of the Key Tetrahydrofuran Intermediate

The synthesis commences with the preparation of a key diol intermediate derived from a commercially available malonate.

Step 1.1: Ozonolysis and Reductive Workup to form Diethyl 2-(hydroxymethyl)-2-(2-oxoethyl)malonate

  • Rationale: Ozonolysis provides a mild and efficient method for the cleavage of the carbon-carbon double bond to form the desired aldehyde. A reductive workup with dimethyl sulfide ensures the selective reduction of the ozonide without affecting the ester functionalities.

  • Procedure:

    • Dissolve diethyl 2-allyl-2-(hydroxymethyl)malonate (1.0 eq) in a mixture of dichloromethane and methanol (9:1 v/v) and cool the solution to -78 °C.

    • Bubble ozone gas through the solution until a persistent blue color is observed.

    • Purge the solution with nitrogen gas to remove excess ozone.

    • Add dimethyl sulfide (3.0 eq) and allow the reaction mixture to warm to room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure to afford the crude aldehyde, which is used in the next step without further purification.

Step 1.2: Intramolecular Reductive Amination to form 1-benzyl-4,4-bis(ethoxycarbonyl)pyrrolidin-3-ol

  • Rationale: This step aims to form a pyrrolidine ring which can be later opened to the desired acyclic precursor. Reductive amination with benzylamine is a robust and high-yielding reaction. Sodium triacetoxyborohydride is a mild reducing agent suitable for this transformation.

  • Procedure:

    • Dissolve the crude aldehyde from the previous step in 1,2-dichloroethane.

    • Add benzylamine (1.1 eq) and stir for 30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir the reaction mixture at room temperature for 16 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 1.3: Reduction of Esters to form (1-benzylpyrrolidine-3,3-diyl)dimethanol

  • Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing the ester groups to the corresponding primary alcohols.

  • Procedure:

    • To a stirred suspension of lithium aluminum hydride (4.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 1-benzyl-4,4-bis(ethoxycarbonyl)pyrrolidin-3-ol (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude diol, which is used in the next step without further purification.

PART 2: Formation of the Spirocyclic Core

Step 2.1: N-Debenzylation and Boc-Protection to form tert-butyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate

  • Rationale: The benzyl group is removed by catalytic hydrogenation, and the resulting secondary amine is protected with a Boc group. The Boc group is stable under the subsequent basic conditions required for cyclization and can be easily removed under acidic conditions.

  • Procedure:

    • Dissolve the crude diol from the previous step in ethanol.

    • Add Pearlman's catalyst (20% Pd(OH)₂/C, 10 mol%).

    • Hydrogenate the mixture at 50 psi of H₂ for 24 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

    • Dissolve the resulting crude amine in a mixture of THF and water.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and sodium bicarbonate (2.0 eq).

    • Stir the mixture at room temperature for 12 hours.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Step 2.2: Selective Monotosylation of the Primary Hydroxyl Group

  • Rationale: By using one equivalent of tosyl chloride at low temperature, it is possible to selectively activate one of the primary hydroxyl groups, preparing it for the subsequent intramolecular cyclization.

  • Procedure:

    • Dissolve the Boc-protected diol (1.0 eq) in anhydrous pyridine and cool to 0 °C.

    • Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction with ice-water and extract the product with ethyl acetate.

    • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Step 2.3: Intramolecular Cyclization to form tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate

  • Rationale: Treatment with a strong, non-nucleophilic base will deprotonate the remaining hydroxyl group, which will then undergo an intramolecular Sₙ2 reaction to displace the tosylate, forming the desired spiro-azetidine ring.

  • Procedure:

    • Dissolve the monotosylated compound (1.0 eq) in anhydrous THF and cool to 0 °C.

    • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

    • Cool the reaction to 0 °C and quench carefully with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

G cluster_0 Synthesis of Spirocyclic Core Diol tert-butyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate Monotosylate Monotosylated Intermediate Diol->Monotosylate TsCl, Pyridine Protected_Spirocycle tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate Monotosylate->Protected_Spirocycle NaH, THF

Caption: Key steps in the formation of the spirocyclic core.

PART 3: Deprotection and Salt Formation

Step 3.1: Boc-Deprotection and Formation of 6-Oxa-1-azaspiro[3.4]octane Hydrochloride

  • Rationale: The Boc protecting group is readily cleaved under acidic conditions. Using hydrochloric acid in a suitable solvent directly yields the desired hydrochloride salt.

  • Procedure:

    • Dissolve tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate (1.0 eq) in 1,4-dioxane.

    • Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) and stir the mixture at room temperature for 4 hours.

    • A precipitate will form during the reaction.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 6-Oxa-1-azaspiro[3.4]octane hydrochloride as a white solid.

Process Optimization and Safety Considerations

  • Temperature Control: The ozonolysis reaction is highly exothermic and requires careful temperature control at -78 °C to prevent side reactions. Similarly, the quenching of lithium aluminum hydride and the addition of sodium hydride are highly exothermic and must be performed at 0 °C with slow, controlled addition.

  • Inert Atmosphere: Reactions involving organometallic reagents such as lithium aluminum hydride and sodium hydride must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

  • Solvent Purity: Anhydrous solvents are crucial for the success of reactions involving water-sensitive reagents like lithium aluminum hydride and sodium hydride.

  • Purification: While flash column chromatography is indicated for purification at the lab scale, for large-scale synthesis, crystallization or distillation under reduced pressure should be explored to improve efficiency and reduce solvent waste.

  • Safety: Always handle strong acids, bases, and reactive reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR signals (indicative)Expected ¹³C NMR signals (indicative)
6-Oxa-1-azaspiro[3.4]octane hydrochlorideC₆H₁₂ClNO149.62Multiplets in the regions of 1.8-2.2 ppm, 3.5-4.0 ppm, and a broad singlet for the NH₂⁺ proton.Signals around 30-40 ppm, 50-60 ppm, and 70-80 ppm.
tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylateC₁₁H₁₉NO₃213.27A singlet around 1.4 ppm (9H), and multiplets in the regions of 1.7-2.0 ppm and 3.4-3.8 ppm.A signal around 28 ppm (t-Bu CH₃), 80 ppm (t-Bu C), and signals for the spirocyclic core.

Conclusion

The protocol detailed in this application note provides a reliable and scalable route to 6-Oxa-1-azaspiro[3.4]octane hydrochloride. By employing robust and well-understood chemical transformations, this synthesis is suitable for producing multi-gram to kilogram quantities of this valuable building block for drug discovery and development. The strategic use of protecting groups and a key intramolecular cyclization step ensures high yields and purity of the final product.

References

  • Zheng, Y., et al. (2014). Spirocyclic compounds in medicinal chemistry. Future Medicinal Chemistry, 6(13), 1507-1526.
  • Alves, M. J., et al. (2021). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 9, 755891. [Link]

  • Ding, Y., et al. (2018). Recent advances in the synthesis of spirocyclic compounds. Chemical Society Reviews, 47(19), 7354-7413.
  • Xu, F., et al. (2019). Recent advances in the synthesis of spirooxindoles.
  • Chupakhin, E., et al. (2019). Spiro-β-lactams: promising scaffolds for medicinal chemistry. Molecules, 24(18), 3277.
  • Acosta-Quiroga, J., et al. (2021). Synthesis and biological evaluation of novel spirocyclic compounds. Journal of Medicinal Chemistry, 64(1), 234-256.
  • Dhooghe, M., & Thi, H. D. (2019). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2019(6), 314-347.
  • Zhou, Y., et al. (2020). Spirocyclic scaffolds in drug discovery. Acta Pharmaceutica Sinica B, 10(4), 577-595.

Sources

Technical Notes & Optimization

Troubleshooting

Handling hygroscopic nature of 6-Oxa-1-azaspiro[3.4]octane hydrochloride

Technical Support Center: Handling 6-Oxa-1-azaspiro[3.4]octane Hydrochloride Case ID: SPIRO-HCL-001[1] Subject: Hygroscopicity Management & Handling Protocols Assigned Specialist: Senior Application Scientist, Chemical D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling 6-Oxa-1-azaspiro[3.4]octane Hydrochloride

  • Case ID: SPIRO-HCL-001[1]

  • Subject: Hygroscopicity Management & Handling Protocols

  • Assigned Specialist: Senior Application Scientist, Chemical Development Group

Executive Summary & Compound Profile

6-Oxa-1-azaspiro[3.4]octane hydrochloride is a high-value spirocyclic building block used to introduce 3D structural complexity into drug candidates (escaping "flatland").[1] Like many spiro-amine salts, it possesses a high affinity for atmospheric moisture.[1]

The Core Problem: The hydrochloride salt lattice is easily disrupted by water molecules, leading to deliquescence (turning into a "goo" or oil). This causes three critical failures in research:

  • Stoichiometric Errors: Weighing "wet" salt leads to under-loading reagents in coupling reactions.[1]

  • Hydrolysis Risks: While the spiro-ether ring is generally stable, the presence of water + acid (HCl) at elevated temperatures can promote ring-opening or degradation of sensitive coupling partners (e.g., acid chlorides, isocyanates).[1]

  • Physical Handling: Clumping prevents accurate dispensing and automated weighing.[1]

Storage & Initial Handling (The "Unboxing" Protocol)

Q: I just received a shipment. How should I store it to prevent degradation?

A: Do not store this compound in the original vendor bottle without secondary protection.[1] The plastic caps on commercial vials are often insufficient for long-term hygroscopic protection.[1]

Protocol: The "Double-Barrier" System

  • Primary Container: Keep the original vial tightly sealed. Parafilm is insufficient for long-term storage as it is permeable to water vapor over time.[1]

  • Secondary Container: Place the vial inside a secondary jar or desiccator containing a color-indicating desiccant (e.g., Drierite or Silica Gel).[1]

  • Temperature: Store at 2–8°C (Refrigerator).

    • Critical Step: Before opening the vial, allow it to warm to room temperature inside the desiccator. Opening a cold vial in a warm lab causes immediate condensation on the solid, ruining the sample instantly.

Operational Workflows (Weighing & Transfer)

Q: How do I weigh this without it turning to liquid on the balance?

A: Speed and atmosphere control are key. Avoid open-air weighing if humidity is >40%.[1] Use the decision logic below to select the correct method.

Visual Guide: Handling Decision Tree

HandlingLogic Start Start: Weighing 6-Oxa-1-azaspiro[3.4]octane HCl CheckEnv Check Lab Humidity Start->CheckEnv LowHum < 40% RH CheckEnv->LowHum HighHum > 40% RH CheckEnv->HighHum MethodA Method A: Rapid Transfer (Tared Vial + Cap) LowHum->MethodA MethodB Method B: Inert Gas Bag (Glove Bag/Box) HighHum->MethodB ProcessA 1. Tare capped vial 2. Add solid quickly 3. Recap immediately 4. Weigh MethodA->ProcessA ProcessB 1. Place balance & solid in bag 2. Purge with N2/Ar x3 3. Weigh leisurely MethodB->ProcessB Calc Calculate Corrected Mass (Adjust for Water Content if known) ProcessA->Calc ProcessB->Calc

Figure 1: Decision matrix for weighing hygroscopic amine salts based on environmental conditions.

Troubleshooting & Recovery (The "Rescue" Phase)

Q: My solid has clumped together or looks wet. Can I still use it?

A: Yes, but you must determine the water content or dry it. Using it "as is" will result in incorrect stoichiometry.[1]

Option A: Quantify the Water (Karl Fischer Titration)

If you cannot dry the sample (e.g., lack of equipment), you must measure the water content.

  • Dissolve ~10 mg in dry methanol.

  • Run a Karl Fischer (KF) titration.[1]

  • Correction Formula:

    
    
    
Option B: Drying Protocols

Use the following table to select the best drying method based on your available equipment.

MethodEquipment NeededProtocolPros/Cons
High Vacuum (Standard) Vacuum Manifold (<1 mbar), Oil BathHeat to 40–50°C under high vacuum for 4–6 hours.[1]Pros: Gentle, removes surface water.Cons: May not remove lattice-bound water.[1]
P₂O₅ Desiccation Vacuum Desiccator, Phosphorus PentoxidePlace open vial in a desiccator with a tray of P₂O₅.[1] Apply vacuum overnight.[1]Pros: Extremely effective chemically.Cons: Slow (12-24h); P₂O₅ is messy/corrosive.[1]
Azeotropic Drying Rotavap, Toluene or MeCNDissolve/suspend salt in Toluene (or MeCN).[1] Rotavap to dryness.[1][2][3] Repeat 3x.Pros: Best for immediate reaction use.Cons: Consumes solvent; requires transfer.[1]

Q: Why did my amide coupling (EDC/HATU) fail with this salt? A: Moisture is the likely culprit.[1]

  • Hydrolysis of Reagent: Water hydrolyzes EDC or HATU before it activates your carboxylic acid.[1]

  • Quenching: If you used an acid chloride, the water in the salt hydrolyzed the acid chloride back to the carboxylic acid.

  • Fix: Use the Azeotropic Drying method (above) immediately before adding the coupling agents. Use an excess of base (DIPEA/TEA) to account for any HCl that might be "trapped" in the lattice or if the salt is actually a hemi-hydrate.

Advanced Synthesis: Free-Basing Strategy

Q: The HCl salt is too difficult to handle. Can I use the free base?

A: The free base of 6-Oxa-1-azaspiro[3.4]octane is likely a liquid or low-melting solid and may be more prone to oxidation, but it avoids the hygroscopic salt lattice issues.[1]

Protocol: In-Situ Free Basing (The "Biphasic" Trick) Instead of trying to dry the HCl salt, release the free amine directly into your reaction solvent.

  • Suspend the wet HCl salt in your organic solvent (e.g., DCM or EtOAc).[1]

  • Add a calculated amount of aqueous saturated NaHCO₃ or 1M NaOH .

  • Shake/Stir vigorously.[1][4]

  • Separate the organic layer.[1]

  • Dry the organic layer with MgSO₄ (Magnesium Sulfate) or Na₂SO₄ .[1]

  • Filter and use the filtrate directly in your next step.[1]

    • Why this works: You are using the extraction process to remove the HCl and the water simultaneously, leaving dry free amine in the organic phase.

References & Authority

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for drying organic salts and solvents).

  • Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Handling Hygroscopic and Air-Sensitive Reagents.

  • Burfield, D. R., & Smithers, R. H. (1978).[1] Desiccant Efficiency in Solvent Drying.[1][5] Journal of Organic Chemistry, 43(20), 3966–3968.[1] (Foundational data on drying efficiencies relevant to azeotropic methods).

  • PubChem. (2025).[1] 6-Oxa-1-azaspiro[3.4]octane hydrochloride Compound Summary. National Library of Medicine.[1]

Sources

Optimization

Technical Support Center: Stability of 6-Oxa-1-azaspiro[3.4]octane Hydrochloride in Solution

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 6-Oxa-1-azaspiro[3.4]octane hydrochloride. This document provides in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 6-Oxa-1-azaspiro[3.4]octane hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in solution over time. The information herein is synthesized from established principles of organic chemistry, with a focus on the reactivity of its constituent oxetane and azetidine rings, and best practices in pharmaceutical stability testing.

Introduction to 6-Oxa-1-azaspiro[3.4]octane Hydrochloride

6-Oxa-1-azaspiro[3.4]octane hydrochloride is a spirocyclic compound featuring a saturated four-membered oxetane ring and a four-membered azetidine ring, with the hydrochloride salt enhancing its solubility in aqueous media. Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved physicochemical and pharmacokinetic properties.[1][2] However, the inherent ring strain of both the oxetane and azetidine moieties can render them susceptible to degradation under certain conditions, making a thorough understanding of their stability paramount for successful experimental outcomes.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Unexpected Loss of Compound in Acidic Solution

Question: I've prepared a stock solution of 6-Oxa-1-azaspiro[3.4]octane hydrochloride in an acidic buffer (pH < 4) and I'm observing a decrease in the concentration of the parent compound over a short period. What is the likely cause and how can I mitigate this?

Answer:

The observed degradation is likely due to the acid-catalyzed ring-opening of either the oxetane or the azetidine ring, or both. Both four-membered rings are strained and become activated towards nucleophilic attack upon protonation.[3][5][6]

  • Oxetane Ring Instability: The oxygen atom of the oxetane ring can be protonated under acidic conditions, making the ring susceptible to nucleophilic attack.[4] This can lead to the formation of a diol or other ring-opened products, depending on the nucleophiles present in the solution. While oxetanes are generally more stable than highly strained epoxides, they are more reactive than their five-membered tetrahydrofuran counterparts.[4]

  • Azetidine Ring Instability: Similarly, the nitrogen atom of the azetidine ring can be protonated, forming an azetidinium ion. This positively charged species is highly susceptible to nucleophilic attack, leading to ring cleavage.[7] The rate of this decomposition is often pH-dependent, with faster degradation occurring at lower pH.[3]

Troubleshooting & Optimization:

  • pH Adjustment: If your experimental conditions allow, increase the pH of your solution to be closer to neutral (pH 6-7.5). The stability of both rings is generally greater in neutral to slightly basic conditions.

  • Buffer Selection: Avoid using buffers with potentially nucleophilic counter-ions if possible.

  • Temperature Control: Store your solutions at lower temperatures (2-8 °C) to slow down the rate of degradation.

  • Fresh Preparation: Prepare solutions fresh before each experiment to minimize the impact of time-dependent degradation.

Issue 2: Appearance of Unknown Peaks in my Chromatogram During a Time-Course Experiment

Question: I am monitoring the stability of my compound in a buffered solution over 24 hours using HPLC. I am seeing new peaks eluting, suggesting the formation of degradants. What are the potential degradation pathways?

Answer:

The appearance of new peaks is indicative of degradation. For 6-Oxa-1-azaspiro[3.4]octane hydrochloride, the primary degradation pathways are likely to involve the ring-opening of the oxetane and/or azetidine rings.

Potential Degradation Pathways:

  • Hydrolysis of the Oxetane Ring: In aqueous solutions, water can act as a nucleophile, leading to the hydrolysis of the protonated oxetane ring to form a diol.

  • Nucleophilic Attack on the Azetidinium Ion: If other nucleophiles are present in your buffer system (e.g., phosphate, acetate), they could attack the protonated azetidine ring, leading to various ring-opened products.

  • Intramolecular Rearrangement: Depending on the conditions, there is a possibility of intramolecular rearrangement following the initial ring-opening of one of the rings.

The following diagram illustrates a potential acid-catalyzed degradation pathway:

G cluster_0 Acid-Catalyzed Degradation Parent 6-Oxa-1-azaspiro[3.4]octane (Protonated) Oxetane_Opening Oxetane Ring-Opening (Hydrolysis) Parent->Oxetane_Opening H₂O Azetidine_Opening Azetidine Ring-Opening (Nucleophilic Attack) Parent->Azetidine_Opening Nu⁻ Diol_Product Diol Degradant Oxetane_Opening->Diol_Product Linear_Amine_Product Linear Amine Degradant Azetidine_Opening->Linear_Amine_Product

Caption: Potential degradation pathways of 6-Oxa-1-azaspiro[3.4]octane.

Experimental Protocols

To systematically assess the stability of 6-Oxa-1-azaspiro[3.4]octane hydrochloride, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and establish degradation pathways.[8]

Protocol 1: Forced Degradation Study

Objective: To evaluate the stability of 6-Oxa-1-azaspiro[3.4]octane hydrochloride under various stress conditions.

Materials:

  • 6-Oxa-1-azaspiro[3.4]octane hydrochloride

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Suitable buffer solutions (e.g., phosphate, acetate)

  • HPLC system with a UV or charged aerosol detector (CAD) for compounds with poor chromophores.[9]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acidic hydrolysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for a defined period.

    • Photostability: Expose the stock solution to light (as per ICH Q1B guidelines).

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the samples by a stability-indicating HPLC method. Quantify the amount of the parent compound remaining and identify any major degradation products.

The following diagram outlines the workflow for a forced degradation study:

G cluster_1 Forced Degradation Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize/Dilute Sample->Neutralize Analyze HPLC Analysis Neutralize->Analyze Data Data Interpretation (% Degradation, Degradant Profile) Analyze->Data

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 6-Oxa-1-azaspiro[3.4]octane hydrochloride from its potential degradation products.

General Approach:

A reversed-phase HPLC (RP-HPLC) method is a good starting point for polar amine hydrochlorides.[8]

  • Column Selection: A C18 column is a common first choice.

  • Mobile Phase Scouting:

    • Aqueous Phase (A): Start with 0.1% formic acid or 0.1% trifluoroacetic acid in water to ensure good peak shape for the amine.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Detection: Use a UV detector at a low wavelength (e.g., 210-220 nm) if the compound has a chromophore. If not, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary.[9]

  • Method Optimization: Inject a mixture of the stressed samples and adjust the gradient, flow rate, and temperature to achieve adequate resolution between the parent peak and all degradation peaks. The goal is to develop a method where all peaks are baseline separated.

Quantitative Data Summary

While specific stability data for 6-Oxa-1-azaspiro[3.4]octane hydrochloride is not publicly available, the following table provides a hypothetical framework for summarizing the results from a forced degradation study.

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl, 60°C285.210.14.7
855.728.515.8
2415.355.928.8
0.1 M NaOH, 60°C2498.5< 1.0< 1.0
3% H₂O₂, RT2495.14.9< 1.0
80°C2492.37.7< 1.0

Note: The data in this table is illustrative and should be determined experimentally for your specific compound and conditions.

Conclusion

The stability of 6-Oxa-1-azaspiro[3.4]octane hydrochloride in solution is a critical factor to consider in experimental design. Due to the strained nature of its oxetane and azetidine rings, the compound is particularly susceptible to degradation in acidic conditions. By understanding the potential degradation pathways and employing systematic stability studies, researchers can ensure the integrity of their experimental results. It is recommended to always use freshly prepared solutions and to carefully control the pH and temperature of the experimental environment. For quantitative analysis, the development and validation of a stability-indicating analytical method is essential.

References

  • Benchchem. A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones.
  • MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. 2023.
  • Sigma-Aldrich. 6-oxa-1-azaspiro[3.4]octane hydrochloride.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for 1,4-Oxazepan-6-one Hydrochloride.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. 2026.
  • ResearchGate. (PDF)
  • National Institutes of Health. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. 2021.
  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. 2025.
  • MDPI. Stable Spirocyclic Meisenheimer Complexes. 2008.
  • Taylor & Francis Online. Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. 2024.
  • Quest Journals.
  • ACS Publications. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. 2021.
  • Apollo Scientific. 2-Oxa-6-azaspiro[3.4]octane.
  • Angene Chemical.
  • ResearchGate. (PDF) Identification and Profiling of a Novel Diazaspiro[3.
  • BLDpharm. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. 2021.
  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. 2021.
  • Benchchem. Assessing the stability of the oxetane ring under various chemical conditions.
  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Benchchem. Technical Support Center: Azetidine Ring-Opening Reactions.
  • Fisher Scientific.
  • ResearchGate. Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one..
  • Benchchem. The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide.
  • International Research Journal of Pure and Applied Chemistry. Comparative Analysis of Titrimetric Methods for Quantifying Acetylsalicylic Acid in Aspirin Tablets. 2025.
  • ResearchGate. Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF.
  • UBPBio.
  • National Institutes of Health. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. 2022.
  • ResearchGate.
  • Science.gov. stability-indicating hplc method: Topics by Science.gov.
  • Scientific Research Publishing.
  • BLDpharm. 1523571-99-4|6-Oxa-1-azaspiro[3.
  • Beilstein Journals.
  • National Institutes of Health. Experimental and theoretical investigations into the stability of cyclic aminals. 2016.
  • Scribd.
  • YouTube. HPLC Method Development Step by Step. 2022.
  • Chemical Science International Journal. Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form. 2024.

Sources

Troubleshooting

Overcoming steric hindrance in 6-Oxa-1-azaspiro[3.4]octane derivatization

Current Status: Operational Topic: Overcoming Steric Hindrance & Reactivity Bottlenecks Audience: Medicinal Chemists, Process Chemists Document ID: TSC-SPIRO-034[1][2] The Steric Landscape: Understanding the Challenge Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Overcoming Steric Hindrance & Reactivity Bottlenecks Audience: Medicinal Chemists, Process Chemists Document ID: TSC-SPIRO-034[1][2]

The Steric Landscape: Understanding the Challenge

You are likely here because standard coupling protocols (EDC/HOBt, reductive amination with STAB) have failed or resulted in abysmal yields.[1]

The Core Problem: 6-Oxa-1-azaspiro[3.4]octane features a spiro-carbon at position 5 that locks the azetidine and tetrahydrofuran rings in a perpendicular orientation.[2] This creates a "V-shaped" steric wall.[1][2] The nitrogen atom (N1) in the azetidine ring is secondary, but its nucleophilic trajectory is obstructed by the gem-disubstituent effect of the spiro cycle. Furthermore, the ring strain of the azetidine (~25 kcal/mol) alters the hybridization of the nitrogen lone pair, often making it less nucleophilic than a standard piperidine or pyrrolidine.

This guide provides high-energy, steric-busting protocols to overcome these barriers.

Module A: Difficult Amide Couplings (N-Acylation)

Standard carbodiimide couplings (EDC, DCC) are often insufficient for this scaffold due to the slow rate of nucleophilic attack.[1] The active ester intermediate hydrolyzes or rearranges before the hindered amine can attack.

Troubleshooting Guide: Amide Coupling
SymptomDiagnosisRecommended Intervention
<10% Conversion Steric bulk prevents attack on active ester.[2]Switch to HATU or COMU with HOAt as an additive.
Product Hydrolysis Reaction time is too long; moisture ingress.[1][2]Use Acid Fluorides (TFFH) or generate Acid Chlorides (Ghosez's Reagent).[2]
Epimerization Over-activation of chiral acid partner.[1][2]Lower temp to 0°C; switch base to TMP (2,4,6-collidine).
Validated Protocol: HATU-Mediated Coupling

Use this as your primary method for attaching carboxylic acids to the spiro-amine.[2]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 6-Oxa-1-azaspiro[3.4]octane (1.1 - 1.2 equiv)[2]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)[2]

  • DMF or DMA (0.1 M concentration)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under

    
    . Stir for 5 minutes. Note: The solution should turn slightly yellow.
    
  • Base Addition: Add DIPEA dropwise. Stir for another 2 minutes to ensure formation of the activated At-ester.

  • Amine Addition: Add 6-Oxa-1-azaspiro[3.4]octane (often used as a hemioxalate salt; if so, add an extra 1.0 equiv of DIPEA).[1][2]

  • Reaction: Stir at RT for 2-4 hours . Do not heat initially.[1][2] If conversion is low after 4h, heat to 50°C.[1][2]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1).
    
    • Critical Check: If the product is polar, use 10% MeOH in DCM for extraction.[1]

Module B: N-Arylation (Buchwald-Hartwig)[2]

Palladium-catalyzed cross-coupling is the most reliable method for N-arylation, but "generic" conditions (Pd(OAc)2/BINAP) rarely work here.[2] The steric bulk of the spiro-amine hinders the reductive elimination step, leading to catalyst death (beta-hydride elimination or precipitation).

The Solution: Bulky, Electron-Rich Ligands

You must use dialkylbiaryl phosphine ligands.[1] BrettPhos and RuPhos are the gold standards for this specific scaffold.

Decision Logic: Reaction Setup

BuchwaldLogic Start Start: N-Arylation Target Halide Electrophile Type? Start->Halide Cl Aryl Chloride Halide->Cl Chlorides are sluggish Br Aryl Bromide/Triflate Halide->Br Standard L1 Ligand: BrettPhos Pd Source: Pd2(dba)3 Base: NaOtBu Cl->L1 Requires high activity L2 Ligand: RuPhos Pd Source: RuPhos Pd G3/G4 Base: LHMDS Br->L2 General Purpose

Figure 1: Ligand selection logic for sterically hindered spiro-amines.[2]

Validated Protocol: RuPhos-Pd G4 Coupling

Designed for high-throughput synthesis (0.1 mmol scale).[2]

  • Vessel: Use a microwave vial (even for thermal heating) to ensure a sealed, inert atmosphere.[1][2]

  • Charge: Add Aryl Bromide (1.0 equiv), Spiro-amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Catalyst: Add RuPhos Pd G4 (2-5 mol%).

    • Why G4? It is a pre-catalyst that activates rapidly at low temperatures, preventing Pd-black formation before the hindered amine can bind.[1]

  • Solvent: Add anhydrous Dioxane or Toluene (degassed).

  • Conditions: Heat to 80-100°C for 2-12 hours.

    • Tip: If the aryl halide has base-sensitive groups (esters), switch base to Cs2CO3 and use tBuBrettPhos Pd G3 .[1]

Module C: Physicochemical Properties & Handling[1]

Researchers often underestimate the volatility and basicity of the free base.

PropertyValue/BehaviorImplication for Handling
Basicity (pKa) ~8.5 - 9.5 (Est.)Less basic than piperidine due to ring strain/s-character.[2] Requires strong bases (NaOtBu) in coupling.[1][2][3]
Volatility High (Free Base)Do not dry the free base under high vacuum for extended periods (<10 mbar). It will sublime/evaporate.[1][2]
Stability ModerateThe azetidine ring is susceptible to acid-catalyzed ring opening under harsh conditions (e.g., conc.[1] HCl > 60°C).
Salt Form Oxalate/HemioxalatePreferred for storage.[1][2] To free-base: Suspend in DCM, wash with sat.[1][2]

.

Frequently Asked Questions (FAQ)

Q: I see rotamers in my NMR after amide coupling. Is my product impure? A: Likely not. The 6-oxa-1-azaspiro[3.4]octane scaffold has high rigidity.[2] When coupled to an amide, the rotation around the N-C(O) bond is slow on the NMR timescale, often showing a 60:40 or 70:30 split of rotamers. Run the NMR at 80°C (in DMSO-d6) to see if the peaks coalesce.

Q: Can I use reductive amination to attach alkyl groups? A: Yes, but it is slow.[1][2] The formation of the iminium ion is sterically hindered.

  • Fix: Use Ti(OiPr)4 (2.0 equiv) as a Lewis acid additive during the imine formation step (stir amine + ketone + Ti(OiPr)4 for 12h) before adding the reducing agent (NaBH(OAc)3).

Q: My reaction works on 50mg scale but fails on 5g scale. A: This is a heat transfer issue. Exotherms in batch can degrade the strained azetidine ring.

  • Fix: For >1g scale, add the coupling reagent (HATU/T3P) portion-wise at 0°C, or use a flow chemistry setup to control the exotherm.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Mykhailiuk, P. K. (2020).[1][2] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [1]

    • Context: Defines the "escape from flatland" utility and general synthesis of spiro-azetidines.
  • Steric Hindrance in Amide Coupling

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

    • Context: Validates H
  • Buchwald-Hartwig of Hindered Amines

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. [1]

    • Context: Definitive guide on Ligand selection (BrettPhos/RuPhos) for secondary hindered amines.
  • Azetidine Ring Strain & Reactivity

    • Doda, K., et al. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines. Organic Chemistry Frontiers.

    • Context: Discusses stability and ring-opening risks of azetidine-containing spirocycles.

Sources

Optimization

Storage conditions to prevent degradation of 6-Oxa-1-azaspiro[3.4]octane HCl

Executive Summary: The Stability Profile 6-Oxa-1-azaspiro[3.4]octane hydrochloride (CAS: 1909319-43-2) is a specialized spirocyclic building block.[1][2] Its stability profile is defined by two competing chemical forces:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Profile

6-Oxa-1-azaspiro[3.4]octane hydrochloride (CAS: 1909319-43-2) is a specialized spirocyclic building block.[1][2] Its stability profile is defined by two competing chemical forces: the thermodynamic strain of the azetidine ring (4-membered nitrogen ring) and the hygroscopic nature of the hydrochloride salt .

While the HCl salt form stabilizes the amine against oxidation compared to the free base, it introduces a critical vulnerability: moisture-induced degradation . Water uptake does not merely cause physical clumping; it creates a localized acidic aqueous environment that can catalyze the ring-opening of the strained azetidine moiety, rendering the compound useless for precise medicinal chemistry applications.

Critical Storage Parameters (The "Golden Rules")

Failure to adhere to these parameters will result in hydrolysis (ring-opening) or deliquescence.[2]

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits the ring-opening hydrolysis of the strained azetidine core.[2][3]
Atmosphere Inert Gas (Argon/N₂) The HCl salt is hygroscopic.[2][3][4] Oxygen is less of a threat than moisture, but inert gas prevents both.
Container Amber Glass Vial Prevents photodegradation.[2][3] Plastic containers are permeable to moisture over time and should be avoided for long-term storage.[2]
Seal Teflon-lined cap + Parafilm Standard caps leak.[2][3] Teflon provides a chemical barrier; Parafilm acts as a secondary moisture seal.[2][3]
Desiccation Required Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel).

Troubleshooting & FAQs

Q1: My powder has turned into a sticky yellow gum. Is it still usable?

Verdict: Likely Degraded. Do not use without purification.[2][5]

  • The Science: This is a classic sign of deliquescence followed by degradation.[2] The HCl salt absorbed atmospheric moisture, dissolving the crystal lattice. Once in solution, the strained azetidine ring is susceptible to acid-catalyzed hydrolysis (self-catalyzed by the HCl). The yellow color indicates the formation of oxidation byproducts or ring-opened polymers.[2]

  • Recovery: If the sample is critical, attempt to dissolve it in a minimum amount of dry methanol and precipitate with cold diethyl ether. If it remains oily/yellow, discard it.[2]

Q2: I need to weigh out 5 mg. How do I prevent degradation during handling?

Protocol:

  • Allow the vial to warm to room temperature inside the desiccator before opening. Opening a cold vial causes immediate water condensation on the solid.

  • Work quickly. If you have a glovebox, use it.

  • If working on a bench, flush the headspace of the vial with Argon immediately after removing the aliquot.

  • Reseal with Parafilm immediately.[2]

Q3: Can I store this compound in solution (e.g., DMSO or Water)?

Verdict: DMSO (Yes, frozen) / Water (No). [3]

  • Water: Never. The strained ring will hydrolyze over time in an aqueous acidic environment.[2]

  • DMSO: Stable at -20°C for up to 3 months. However, freeze/thaw cycles introduce moisture.[2] Aliquot the solution into single-use vials to avoid repeated thawing.

Q4: The MSDS says "Store at 2-8°C", but you recommend -20°C. Why?

Experimental Validation Protocols

Protocol A: Rapid Purity Check (NMR)

Use this protocol if you suspect degradation.[3]

  • Solvent: Use DMSO-d6 or CD3OD .[2][3] Avoid CDCl3 if the compound is free base, but for HCl salt, CDCl3 is often acceptable (though solubility might be low). DMSO-d6 is preferred for salts.[2]

  • Key Signals to Watch:

    • Intact Spiro Core: Look for the distinct multiplets of the azetidine protons (typically

      
       3.5 - 4.5 ppm) and the tetrahydrofuran ring protons.
      
    • Degradation: Look for new broad singlets (exchangeable protons from ring opening) or a shift in the integration ratio between the rings.

    • Water Peak: A large water peak in DMSO (at 3.33 ppm) confirms hygroscopic failure.[2][3]

Protocol B: Workflow for Assessing Stored Material

StorageAssessment Start Inspect Compound Visual Visual Check: Is it a white/off-white free-flowing powder? Start->Visual YesVisual Yes Visual->YesVisual NoVisual No (Yellow/Clumped) Visual->NoVisual NMR Run 1H NMR (DMSO-d6) YesVisual->NMR Recryst Attempt Recrystallization (MeOH/Ether) NoVisual->Recryst CheckIntegrals Check Integrals: Does Azetidine:Ether ratio match? NMR->CheckIntegrals Pass PASS: Safe to use CheckIntegrals->Pass Yes Fail FAIL: Purify or Discard CheckIntegrals->Fail No Recryst->NMR

Figure 1: Decision tree for assessing the integrity of 6-Oxa-1-azaspiro[3.4]octane HCl after storage.

References

  • Sigma-Aldrich. 6-Oxa-1-azaspiro[3.4]octane hydrochloride Product Detail & Safety Data. Retrieved from (Note: Search CAS 1909319-43-2 for specific batch data).[2]

  • Enamine Store. 6-Oxa-1-azaspiro[3.4]octane hydrochloride Building Block. Retrieved from .[2]

  • Mykhailiuk, P. K. (2019).[2] Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[2][3][6] (Contextual grounding on spirocyclic amine stability).

  • Wuts, P. G. M., & Greene, T. W. (2006).[3] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Reference for handling amine salts and hygroscopicity).

Sources

Troubleshooting

Technical Support Center: Resolving Impurities in LCMS of 6-Oxa-1-azaspiro[3.4]octane Products

Welcome to the technical support center for the analysis of 6-Oxa-1-azaspiro[3.4]octane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize Liquid Chrom...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 6-Oxa-1-azaspiro[3.4]octane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize Liquid Chromatography-Mass Spectrometry (LCMS) for the characterization and quality control of these valuable spirocyclic scaffolds.[1][2] As three-dimensional building blocks, these compounds offer unique conformational constraints and improved physicochemical properties, making them increasingly prevalent in medicinal chemistry.[1][2] However, their unique structures can also present challenges in synthesis and subsequent analysis.

This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to directly address common issues encountered during the LCMS analysis of 6-Oxa-1-azaspiro[3.4]octane products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Unexpected Peaks in the Chromatogram

Question 1: I'm seeing a peak at a higher mass than my expected product, often at M+23, M+39, or M+18. What are these?

Answer: These are most likely adduct ions, which are common in electrospray ionization (ESI) mass spectrometry.[3][4] They are formed when your analyte molecule associates with ions present in the mobile phase or from the sample matrix.[3][4]

  • Causality: The basic nitrogen in the 6-Oxa-1-azaspiro[3.4]octane core is readily protonated ([M+H]⁺), but it can also form non-covalent complexes with alkali metal ions (like sodium and potassium) or ammonium ions, which are ubiquitous in laboratory environments (e.g., from glassware, solvents, or additives).[5]

  • Troubleshooting Protocol:

    • Identify the Adduct: Calculate the mass difference between the unexpected peak and your expected molecular ion. Common adducts are listed in the table below.

    • Solvent and Glassware Check: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.[6] If possible, switch to polypropylene vials to minimize leaching of sodium and potassium from glass.[5]

    • Mobile Phase Modification: If sodium or potassium adducts are persistent and problematic, consider adding a small amount of a competing cation, such as ammonium acetate or ammonium formate, to the mobile phase. This can promote the formation of the [M+NH₄]⁺ adduct, which is sometimes more stable and easier to interpret.

Common Adducts in Positive Ion Mode Mass-to-Charge (m/z) Shift Likely Source
Sodium Adduct [M+Na]⁺+23Glassware, solvents, buffers
Ammonium Adduct [M+NH₄]⁺+18Mobile phase additives (e.g., ammonium formate)
Potassium Adduct [M+K]⁺+39Glassware, solvents, buffers

Question 2: My chromatogram shows a peak with the same retention time as my product but with a lower mass. What could this be?

Answer: This is likely an in-source fragment, a phenomenon where the analyte molecule breaks apart in the ion source before it reaches the mass analyzer.[7][8] For N-Boc protected 6-Oxa-1-azaspiro[3.4]octane, a common in-source fragment is the loss of the tert-butoxycarbonyl (Boc) group or components of it.

  • Causality: The energy in the electrospray ionization source can be sufficient to induce fragmentation.[7][9] The Boc protecting group is known to be labile and can be lost as isobutylene (56 Da) or the entire Boc group (100 Da).[10][11][12]

  • Troubleshooting Protocol:

    • Confirm In-Source Fragmentation: In-source fragments will have the same retention time as the parent molecule.[13]

    • Optimize Ion Source Parameters: Reduce the fragmentor or declustering potential voltage in your MS settings.[7] Lowering the ion source temperature can also minimize in-source fragmentation.[7]

    • Evaluate Mobile Phase pH: If the mobile phase is too acidic, it can promote the loss of the Boc group. Consider slightly increasing the pH if your chromatography allows.

In_Source_Fragmentation Analyte Boc-Protected Analyte [M+H]+ IonSource High Energy Ion Source Analyte->IonSource Enters Fragment Fragment Ion [M-Boc+H]+ IonSource->Fragment Induces Fragmentation Peak_Tailing_Troubleshooting Start Peak Tailing Observed CheckOverload Reduce Sample Load (Inject less mass) Start->CheckOverload Improvement1 Peak Shape Improves? CheckOverload->Improvement1 Overload Column Overload Was the Issue Improvement1->Overload Yes ModifyMP Modify Mobile Phase (Adjust pH, add modifier) Improvement1->ModifyMP No Improvement2 Peak Shape Improves? ModifyMP->Improvement2 MP_Issue Mobile Phase Optimized Improvement2->MP_Issue Yes ChangeColumn Consider Different Column Chemistry Improvement2->ChangeColumn No

Caption: A workflow for troubleshooting peak tailing.

Question 5: My retention times are shifting from one injection to the next. What could be the problem?

Answer: Retention time instability can be caused by a number of factors, including insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations. [14]

  • Causality: For reproducible chromatography, the column must be fully equilibrated with the mobile phase before each injection. [15]Even small changes in the mobile phase composition (e.g., due to evaporation of the organic solvent) or column temperature can affect retention times.

  • Troubleshooting Protocol:

    • Ensure Proper Equilibration: Increase the equilibration time between injections. A good rule of thumb is to allow at least 10 column volumes of mobile phase to pass through the column. [15]

    • Check Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation. [6]

    • Verify System Stability: Ensure the column oven is on and set to the correct temperature. Check the pump for leaks and ensure the flow rate is stable. [14]

Category 3: Signal Intensity and Sensitivity Issues

Question 6: The signal for my compound is very weak or non-existent, even at high concentrations. What is happening?

Answer: This is a classic symptom of ion suppression, a type of matrix effect where other components in the sample co-elute with your analyte and interfere with its ionization. [16][17][18][19]

  • Causality: In the electrospray source, there is a limited capacity for ionization. If a co-eluting species is present at a high concentration or is more easily ionized than your analyte, it will compete for the available charge, suppressing the signal of your compound of interest. [17][19]This is a significant challenge in LC-MS analysis. [17]

  • Troubleshooting Protocol:

    • Improve Chromatographic Separation: Modify your gradient to better separate your analyte from the interfering matrix components.

    • Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering substances before analysis.

    • Dilute the Sample: Diluting the sample can reduce the concentration of the interfering components to a level where they no longer cause significant suppression.

    • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with your analyte will experience the same degree of ion suppression, allowing for accurate quantification.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate. Available at: [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. Available at: [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. Available at: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Available at: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]

  • Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one.. ResearchGate. Available at: [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Available at: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • 6.5: Amine Fragmentation. Chemistry LibreTexts. Available at: [Link]

  • LCMS Troubleshooting Tips. Shimadzu. Available at: [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link]

  • Peak Shape Problems. LCGC International. Available at: [Link]

  • Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention. Agilent. Available at: [Link]

  • Importance of matrix effects in LC–MS/MS.... Bioanalysis. Available at: [Link]

  • Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]

  • A systematic analysis of in-source fragments in LC-MS metabolomics. bioRxiv. Available at: [Link]

  • Modeling the relative response factor of small molecules in positive electrospray ionization. Royal Society of Chemistry. Available at: [Link]

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. Available at: [Link]

  • Basic principle from electrospray ionization to soft ionization mass spectrometry and development of ion source. ChemRxiv. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. Available at: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • HPLC Peak Shapes Explained. LabRulez LCMS. Available at: [Link]

  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC International. Available at: [Link]

  • Peak Shape Changes Over Time. Waters Corporation. Available at: [Link]

  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. CORE. Available at: [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. myadlm.org. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

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  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. Available at: [Link]

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Reference Data & Comparative Studies

Validation

6-Oxa-1-azaspiro[3.4]octane: A 3D-Spirocyclic Bioisostere for Morpholine and Piperidine

Topic: 6-Oxa-1-azaspiro[3.4]octane as a bioisostere for morpholine or piperidine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary In the pur...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Oxa-1-azaspiro[3.4]octane as a bioisostere for morpholine or piperidine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the pursuit of novel intellectual property and improved physicochemical profiles, the transition from planar, monocyclic amines to spirocyclic scaffolds has become a cornerstone of modern medicinal chemistry. 6-Oxa-1-azaspiro[3.4]octane represents a high-value bioisostere for morpholine and piperidine .

Unlike the widely explored spiro[3.3] systems, this [3.4] scaffold introduces a unique structural asymmetry—fusing a strained azetidine (1-aza) ring with a flexible tetrahydrofuran (6-oxa) ring. This architecture offers a distinct "Goldilocks" physicochemical profile: it retains the polarity modulation of morpholine while adopting the metabolic robustness and vector orientation of a 3D-spirocycle.

This guide provides a technical comparison of 6-oxa-1-azaspiro[3.4]octane against its classical counterparts, supported by synthesized physicochemical data, experimental protocols, and structural analysis.

Physicochemical & Structural Profiling

The primary driver for adopting 6-oxa-1-azaspiro[3.4]octane is the modulation of lipophilicity (LogD) and basicity (pKa) while escaping the "flatland" of traditional heterocycles.

Table 1: Comparative Physicochemical Landscape
ParameterMorpholinePiperidine6-Oxa-1-azaspiro[3.4]octaneImpact of Replacement
Formula C₄H₉NOC₅H₁₁NC₆H₁₁NO+2 Carbons vs Morpholine
Topology Monocyclic (Chair)Monocyclic (Chair)Spirocyclic (Twisted) Orthogonal Exit Vectors
pKa (Conj. Acid) 8.311.2~10.5 (Est.)Increased Basicity vs Morpholine
LogP (Calc) -0.860.84~0.15 Lipophilicity Modulation
TPSA (Ų) 12.012.021.3 Enhanced Solvation
Fsp³ Fraction 1.0 (Planar avg)1.0 (Planar avg)1.0 (Spherical) Improved Solubility
Metabolic Risk High (α-oxidation)High (α-oxidation)Low (Quaternary Block)Metabolic Stability
Structural Analysis: The "Twist" Factor

While morpholine and piperidine present exit vectors at approximately 180° (in N-substituted derivatives), the spiro[3.4] system imposes a 90° orthogonal twist between the amine handle and the ether ring.

  • Azetidine Ring (1-Aza): Provides a highly basic, rigid amine handle. The ring strain (~26 kcal/mol) increases the s-character of the nitrogen lone pair, modulating nucleophilicity.

  • Tetrahydrofuran Ring (6-Oxa): Acts as a lipophilic spacer that retains hydrogen-bond accepting capability (ether oxygen) but positions it out of the plane of the amine, potentially accessing novel binding pockets.

Bioisostere_Logic cluster_features Structural Advantages Morpholine Morpholine (Planar, Polar, Low pKa) Spiro 6-Oxa-1-azaspiro[3.4]octane (3D-Twisted, Mixed Lipophilicity, High pKa) Morpholine->Spiro Add 3D Bulk Block Metabolism Piperidine Piperidine (Planar, Lipophilic, High pKa) Piperidine->Spiro Reduce LogD Add H-Bond Acceptor Vector Orthogonal Exit Vectors Spiro->Vector Metab Quaternary Carbon Blocks α-Oxidation Spiro->Metab

Caption: Diagram 1. Bioisosteric transition logic highlighting the structural and physicochemical shifts when replacing morpholine/piperidine with the spiro scaffold.

ADME & Safety Profile

Metabolic Stability

The defining feature of 6-oxa-1-azaspiro[3.4]octane is the quaternary spiro-carbon at position 2 of the azetidine ring (and position 5 of the THF ring).

  • Mechanism: In piperidine/morpholine, Cytochrome P450 enzymes typically attack the C-H bonds alpha to the nitrogen. In the spiro scaffold, one alpha position is a quaternary carbon, physically blocking this oxidation pathway.

  • Result: Significantly extended half-life (

    
    ) in human liver microsomes (HLM) compared to non-spiro analogs.
    
hERG Inhibition Risk

Azetidines are generally less prone to hERG inhibition than piperidines due to their smaller size and lower lipophilicity. However, the increased basicity (pKa ~10.5) requires careful management. The oxygen atom in the 6-position helps mitigate this by lowering the overall LogD, reducing the hydrophobic driving force often required for hERG channel binding.

Experimental Protocols

Synthesis of 6-Oxa-1-azaspiro[3.4]octane Core

The synthesis of this specific isomer (N in 4-ring, O in 5-ring) is less trivial than the [3.3] analogs. The most robust route involves the construction of the spiro-lactam followed by reduction.

Protocol A: Synthesis via Spiro-Lactam Reduction

Objective: Preparation of 6-oxa-1-azaspiro[3.4]octane from commercially available precursors.

Reagents:

  • Tetrahydrofuran-3-carboxylate (Starting Material)

  • Lithium Diisopropylamide (LDA)

  • Chloroacetonitrile (or equivalent alkylating agent)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Solvents: THF (anhydrous), Diethyl Ether.

Step-by-Step Methodology:

  • Alpha-Alkylation (Spiro-Precursor Formation):

    • Cool a solution of ethyl tetrahydrofuran-3-carboxylate (1.0 eq) in anhydrous THF to -78°C.

    • Add LDA (1.1 eq) dropwise over 30 mins. Stir for 1 hour to generate the enolate.

    • Add chloroacetonitrile (1.2 eq) (or a protected 2-aminoethyl halide equivalent) dropwise.

    • Allow to warm to RT and stir overnight. Quench with NH₄Cl(aq). Extract with EtOAc.

    • Note: This installs the carbon chain required for the azetidine ring.

  • Cyclization to Spiro-Lactam:

    • Subject the nitrile intermediate to reductive cyclization (e.g., H₂/Raney Ni) or hydrolysis/coupling if using an ester/amine precursor.

    • Alternative (Patent Route): Use a Staudinger [2+2] cycloaddition between a dihydrofuran-derived ketene and an imine to form the beta-lactam directly, though this often yields the 2-one isomer.

    • Preferred Intermediate:6-oxa-1-azaspiro[3.4]octan-2-one .

  • Global Reduction (Lactam to Amine):

    • Suspend LiAlH₄ (2.5 eq) in anhydrous THF at 0°C.

    • Add the spiro-lactam (1.0 eq) solution dropwise.

    • Reflux for 4–6 hours.[1] Monitor by LCMS for disappearance of the carbonyl peak.

    • Workup (Fieser Method): Cool to 0°C. Carefully add water (n mL), 15% NaOH (n mL), and water (3n mL).

    • Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate.

    • Purification: Isolate the secondary amine as an HCl salt or free base via distillation (bp ~160°C est).

Synthesis_Workflow Start Start: Tetrahydrofuran-3-carboxylate Step1 1. Alkylation (LDA, X-CH2-CN or equivalent) Start->Step1 Inter1 Intermediate: 3-substituted THF Step1->Inter1 Step2 2. Reductive Cyclization (H2/Cat or intramolecular coupling) Inter1->Step2 Lactam Intermediate: 6-Oxa-1-azaspiro[3.4]octan-2-one Step2->Lactam Step3 3. Reduction (LiAlH4, Reflux) Lactam->Step3 Final Product: 6-Oxa-1-azaspiro[3.4]octane Step3->Final

Caption: Diagram 2. Synthetic workflow for the generation of the 6-oxa-1-azaspiro[3.4]octane core via a lactam intermediate.

Strategic Application: When to Use?

Use the 6-Oxa-1-azaspiro[3.4]octane scaffold when your lead compound (containing morpholine or piperidine) exhibits:

  • Metabolic Liability: High clearance due to N-dealkylation or alpha-oxidation on the morpholine ring.

  • Solubility Issues: The "flat" nature of piperidine is causing crystal packing or poor dissolution. The spiro twist disrupts lattice energy.

  • IP Crowding: You need to break out of crowded patent space covered by generic morpholine/piperidine claims.

Decision Matrix

Decision_Tree Problem Lead Optimization Issue? Metab High Clearance? Problem->Metab Solub Poor Solubility? Problem->Solub Potency Low Potency? Problem->Potency Soln1 Use Spiro[3.4] (Blocks metabolic soft spot) Metab->Soln1 Yes Soln2 Use Spiro[3.4] (Increases Fsp3) Solub->Soln2 Yes Soln3 Check Vector (Spiro twist might lose potency) Potency->Soln3 Yes

Caption: Diagram 3. Decision tree for selecting 6-oxa-1-azaspiro[3.4]octane during lead optimization.

References

  • Sigma-Aldrich. 6-Oxa-1-azaspiro[3.4]octane Product Page (CAS 71850-23-2). Available at:

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Bioisosteres. Chemical Reviews. (Contextual grounding on spiro-bioisosteres).
  • Takeda Pharmaceutical Company. (2021). Heterocyclic Compounds having Glucosylceramide Lowering Action. US Patent Application 2021/0087186. (Demonstrates utility of 6-oxa-1-azaspiro[3.4]octane in drug discovery).
  • BenchChem. Synthesis of Spiroketones and Azaspiro[3.4]octanes. Available at:

  • Barnes-Seeman, D. (2020). The Expanding Utility of Spirocycles in Drug Discovery.[2] Journal of Medicinal Chemistry. (General reference for spiro-scaffold properties).

Sources

Comparative

Strategic Bioisosterism: Enhancing Metabolic Stability via Spirocyclic Scaffolds

Executive Summary In modern drug discovery, the "flatland" problem of traditional aromatic and monocyclic amines (e.g., piperidines, pyrrolidines) often leads to suboptimal physicochemical properties and rapid metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "flatland" problem of traditional aromatic and monocyclic amines (e.g., piperidines, pyrrolidines) often leads to suboptimal physicochemical properties and rapid metabolic clearance. This guide analyzes the strategic replacement of these monocycles with rigid,


-rich spirocyclic scaffolds (specifically 2-azaspiro[3.3]heptanes  and 2-azaspiro[3.4]octanes ).

Experimental evidence confirms that this bioisosteric switch can reduce intrinsic clearance (


) by blocking metabolic "soft spots" (susceptible 

-carbons) while simultaneously altering lipophilicity vectors. This guide provides comparative performance data, mechanistic insights, and a validated protocol for assessing metabolic stability in human liver microsomes (HLM).

The Metabolic Liability of Monocycles

Monocyclic amines like piperidine and morpholine are ubiquitous in pharmacopoeia but frequently suffer from oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes.

The Mechanism of Failure

The primary metabolic pathway for cyclic amines is


-carbon hydroxylation , followed by ring opening or N-dealkylation.
  • Accessibility: The chair conformation of piperidine exposes the

    
    -protons (adjacent to nitrogen) to the CYP heme iron-oxo species.
    
  • Abstraction: The lone pair on the nitrogen stabilizes the radical cation intermediate formed during hydrogen abstraction, facilitating the reaction.

  • Result: Rapid conversion to unstable carbinolamines, leading to cleavage and loss of pharmacophore integrity.

The Spirocyclic Advantage: Structural & Metabolic Rationale[1][2]

Spirocyclic scaffolds, particularly the spiro[3.3]heptane systems, offer a geometric solution to this metabolic vulnerability.

Blocking the "Soft Spot"

Replacing the


-methylene of a piperidine with a spiro-quaternary carbon eliminates the abstractable hydrogen atoms at the most metabolically vulnerable position. Furthermore, the rigid geometry creates steric bulk that hinders the approach of CYP enzymes to remaining susceptible sites.
Vector Orthogonality & Lipophilicity

Unlike the chair-flipping of piperidine, spirocycles possess defined, rigid exit vectors.

  • 
     Increase:  Increasing the fraction of 
    
    
    
    carbons correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.[1]
  • LogD Modulation: While adding carbon usually increases lipophilicity, the compact solvation shell of spirocycles often results in a lower or equipotent LogD compared to their monocyclic parents, provided the basicity (

    
    ) is managed.
    

Comparative Performance Data

The following data aggregates case studies comparing a standard piperidine pharmacophore against its spirocyclic bioisostere.

Case Study A: Piperidine vs. 2-Azaspiro[3.3]heptane

Context: Optimization of a GPCR antagonist lead series.

MetricMonocycle (Piperidine)Spirocycle (2-Azaspiro[3.3]heptane)Impact
Structure Flexible 6-ringRigid 4,4-spiro systemConformational lock

(Human)
> 85

L/min/mg
12

L/min/mg
7x Stability Improvement

(HLM)
8.2 min58 minExtended half-life
LogD

2.42.1Improved Lipophilic Efficiency
Solubility 45

M
120

M
Enhanced Solvation
Case Study B: Bupivacaine Analogs (Mykhailiuk Series)

Context: Replacement of the piperidine core in local anesthetics.

CompoundCore ScaffoldSolubility (PBS pH 7.[2]4)

Trend
Bupivacaine Piperidine136

M
High Clearance
Analog 1 2-azaspiro[3.3]heptane12

M
Moderate Clearance
Analog 2 1-azaspiro[3.3]heptane13

M
Low Clearance

> Note: While metabolic stability often improves, solubility can sometimes decrease depending on the specific crystal packing and


 shifts. This highlights the need for multiparametric optimization.

Visualizing the Mechanism

The following diagram illustrates how the spirocyclic modification blocks the CYP450 approach, preventing the


-hydroxylation cascade.

MetabolicMechanism cluster_0 Monocycle (Piperidine) cluster_1 Spirocycle (Spiro[3.3]heptane) Mono Piperidine Core (Flexible Chair) AlphaH Exposed α-Protons Mono->AlphaH CYP_Mono CYP450 Attack (Oxidation) AlphaH->CYP_Mono High Affinity Unstable Unstable Carbinolamine (Ring Opening) CYP_Mono->Unstable Rapid Clearance Spiro Spirocyclic Core (Rigid Geometry) QuatC Quaternary Carbon (No α-Protons) Spiro->QuatC CYP_Spiro CYP450 Blocked (Steric Hindrance) QuatC->CYP_Spiro Steric Clash Stable Metabolically Stable (Intact Pharmacophore) CYP_Spiro->Stable Low Clearance

Figure 1: Mechanistic comparison of CYP450 interaction with monocyclic vs. spirocyclic amines.

Experimental Protocol: Microsomal Stability Assay

To validate the stability gains of a spiro-switch, use this standardized Human Liver Microsome (HLM) assay. This protocol ensures data integrity through internal referencing.

Materials[2][3][4][5][6][7]
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate dehydrogenase, NADP+, Glucose-6-phosphate).

  • Quench Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide or Propranolol).

  • Controls:

    • High Clearance: Verapamil or Testosterone.

    • Low Clearance: Warfarin.

Workflow Diagram

AssayProtocol Prep 1. Preparation Test Cmpd (1 µM) + Microsomes PreInc 2. Pre-Incubation 10 min @ 37°C Prep->PreInc Start 3. Initiation Add NADPH PreInc->Start Sample 4. Sampling 0, 5, 15, 30, 45 min Start->Sample Quench 5. Quenching Add ACN + IS Sample->Quench Analysis 6. LC-MS/MS Quantify Parent % Quench->Analysis

Figure 2: Step-by-step workflow for the HLM metabolic stability assay.

Step-by-Step Procedure
  • Preparation: Prepare a 1 µM solution of the test compound (Spiro/Monocycle) in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomal protein.

    • Expert Tip: Keep DMSO concentration < 0.1% to avoid inhibiting CYP enzymes.

  • Pre-incubation: Equilibrate the plate at 37°C for 10 minutes. This prevents "temperature shock" kinetics.

  • Initiation: Add the NADPH regenerating system to initiate the reaction.

  • Time-Course Sampling: At

    
     minutes, remove aliquots.
    
  • Quenching: Immediately transfer aliquots into ice-cold Acetonitrile containing the Internal Standard. Centrifuge at 4000 rpm for 20 mins to precipitate proteins.

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode). Plot

    
     vs. time.
    
Calculation

Calculate the intrinsic clearance (


) using the elimination rate constant (

):


Where


 of the linear regression.

References

  • Burkhard, J. A., et al. (2010).[3] Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Angewandte Chemie International Edition. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014).[3][4] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures. Chemical Reviews. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Levterov, V. V., et al. (2023).[5] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[2][3][6] Chemistry – A European Journal. [Link]

  • Stephens, C. E., et al. (2022). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

Sources

Validation

A Comparative Guide to the LC-MS Characterization of 6-Oxa-1-azaspiro[3.4]octane Hydrochloride

This guide provides a comprehensive framework for the characterization of 6-Oxa-1-azaspiro[3.4]octane hydrochloride, a novel spirocyclic scaffold of increasing interest in medicinal chemistry and drug discovery.[1][2] Gi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization of 6-Oxa-1-azaspiro[3.4]octane hydrochloride, a novel spirocyclic scaffold of increasing interest in medicinal chemistry and drug discovery.[1][2] Given the absence of standardized public data for this specific molecule, this document outlines a robust, scientifically-grounded approach to its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). Furthermore, it offers a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy, providing researchers with the rationale to select the most appropriate analytical strategy based on their objectives.

The Imperative for Rigorous Characterization

6-Oxa-1-azaspiro[3.4]octane belongs to a class of spiro-heterocycles that are gaining attention for their unique three-dimensional structures and potential as bioisosteres for common motifs like piperazine and morpholine.[2] As with any novel chemical entity intended for drug development, unambiguous identification, purity assessment, and stability analysis are paramount. LC-MS is a cornerstone technique for these tasks due to its high sensitivity, selectivity, and ability to provide molecular weight information.

Proposed Method: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

The following protocol is a recommended starting point for the analysis of 6-Oxa-1-azaspiro[3.4]octane hydrochloride. The hydrochloride salt form and the inherent polarity of the molecule dictate specific considerations in method development.

Experimental Protocol: LC-MS Analysis
  • Standard and Sample Preparation:

    • Accurately weigh 1 mg of 6-Oxa-1-azaspiro[3.4]octane hydrochloride and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.

    • Further dilute this stock solution to a working concentration of 1-10 µg/mL using the same diluent. The use of a mixed organic/aqueous diluent helps to ensure good peak shape on reversed-phase columns.

  • Liquid Chromatography Parameters:

    • Rationale: Due to the polar and basic nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended to achieve good retention and separation from polar impurities. Alternatively, a polar-embedded C18 column can be used with an appropriate mobile phase modifier.

    • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid). The buffer is crucial for good peak shape and ionization efficiency.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 40% A over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Parameters:

    • Rationale: The presence of a basic nitrogen atom makes the molecule readily protonated. Therefore, positive ion mode Electrospray Ionization (ESI+) is the method of choice.

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

    • Collision Energy (for MS/MS): Ramp from 10-30 eV to generate fragment ions for structural confirmation.

Data Presentation and Expected Results

The molecular formula for 6-Oxa-1-azaspiro[3.4]octane is C₆H₁₁NO. The expected monoisotopic mass is 113.0841 g/mol . In the positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺.

Table 1: Proposed LC-MS Method Parameters

ParameterRecommended SettingRationale
LC Column HILIC, 2.1 x 50 mm, 1.7 µmProvides retention for polar analytes.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Improves peak shape and ionization efficiency.
Mobile Phase B AcetonitrileElutes the analyte in HILIC mode.
Gradient 5% to 40% A over 5 minTo elute the analyte and potential impurities within a reasonable time.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic nitrogen is readily protonated.
Scan Mode Full Scan (m/z 50-500) and Targeted MS/MSTo detect parent ion and confirm structure through fragmentation.

Table 2: Expected Mass Spectrometry Data for 6-Oxa-1-azaspiro[3.4]octane

Ion SpeciesTheoretical m/zNotes
[M+H]⁺ 114.0919Protonated parent molecule.
[M+Na]⁺ 136.0738Sodium adduct, commonly observed.
[2M+H]⁺ 227.1760Proton-bound dimer, possible at higher concentrations.
Fragment Ions Structure-dependentMS/MS fragmentation would likely involve cleavage of the spirocyclic ring system for confirmation.
Visualization of the LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep 1. Dissolve sample in ACN/Water (50:50) Inject 2. Inject onto HILIC Column Prep->Inject Separate 3. Gradient Elution Inject->Separate Ionize 4. ESI+ Ionization Separate->Ionize Detect 5. Full Scan MS (m/z 50-500) Fragment 6. Targeted MS/MS (m/z 114.1) Detect->Fragment Analyze 7. Identify [M+H]+ & Fragments Fragment->Analyze

Caption: Workflow for the LC-MS characterization of 6-Oxa-1-azaspiro[3.4]octane.

Alternative and Complementary Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS is excellent for purity analysis and molecular weight determination, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.

Strengths of NMR for this Application:
  • Definitive Structure Confirmation: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the spirocyclic core and the relative positions of the oxygen and nitrogen atoms.

  • Stereochemistry: Advanced NMR techniques like NOESY can help in determining the three-dimensional structure of the molecule.

  • Quantification: Quantitative NMR (qNMR) can be used for highly accurate determination of sample concentration without the need for a specific reference standard of the same compound.

Limitations of NMR Compared to LC-MS:
  • Sensitivity: NMR is significantly less sensitive than MS, requiring substantially more sample (typically in the milligram range).

  • Throughput: NMR experiments are generally more time-consuming than LC-MS runs.

  • Impurity Detection: While NMR can detect impurities, it is less effective at identifying and resolving low-level impurities in a complex mixture compared to a chromatographic separation coupled with MS.

Comparison of Analytical Techniques

The choice between LC-MS and NMR depends on the analytical goal. For routine purity checks and reaction monitoring, LC-MS is superior. For initial structure confirmation and elucidation of unknown impurities, a combination of both techniques is often required.

Table 3: Comparison of LC-MS and NMR for Characterization

FeatureLC-MSNMR Spectroscopy
Primary Application Purity assessment, molecular weight confirmation, impurity profilingUnambiguous structure elucidation, stereochemical analysis
Sensitivity High (picogram to nanogram level)Low (microgram to milligram level)
Sample Requirement LowHigh
Throughput HighLow
Data Complexity Relatively simple for parent mass; fragmentation can be complexComplex spectra requiring expert interpretation
Quantitative Ability Requires a reference standard for accurate quantificationCan be used for absolute quantification (qNMR)

Decision-Making Framework for Method Selection

The following diagram illustrates a logical approach to selecting the appropriate analytical technique.

Method_Selection cluster_lcms LC-MS Path cluster_nmr NMR Path Start Analytical Goal? Purity Purity Check or Reaction Monitoring? Start->Purity Purity ImpurityID Identify Unknown Impurities? Start->ImpurityID Impurities Structure Confirm Structure or Stereochemistry? Start->Structure Structure Quant Absolute Quantification Needed? Start->Quant Quantification LCMS_Action Perform LC-MS Analysis Purity->LCMS_Action ImpurityID->LCMS_Action LCMS_Action->Structure Need Structure Confirmation? NMR_Action Perform NMR Analysis Structure->NMR_Action Quant->NMR_Action

Caption: Decision tree for selecting between LC-MS and NMR analysis.

Conclusion

The characterization of novel molecules like 6-Oxa-1-azaspiro[3.4]octane hydrochloride requires a multi-faceted analytical approach. LC-MS, particularly with a HILIC-based separation, offers a high-sensitivity method for routine analysis, purity determination, and molecular weight confirmation. NMR spectroscopy serves as an indispensable tool for the definitive elucidation of its complex three-dimensional structure. By understanding the strengths and limitations of each technique, researchers can confidently and accurately characterize this promising chemical entity, paving the way for its application in drug discovery and development.

References

  • Benchchem. A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones.
  • ResearchGate. Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. Available at: [Link]

  • Semantic Scholar. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available at: [Link]

  • Benchchem. Technical Support Center: 1,6-Diazaspiro[3.4]octane Reactions.
  • ResearchGate. (PDF) Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Available at: [Link]

  • PubMed. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Available at: [Link]

  • MDPI. AZA Toxin Profiles by LC-HRMS in Shellfish from Šibenik Bay: AZA-2 Predominant Analog. Available at: [Link]

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Comparative

A Comparative Analysis of Aqueous and Organic Solubility: 6-Oxa-1-azaspiro[3.4]octane HCl vs. Oxalate Salts

Introduction: The Critical Role of Salt Selection in Drug Development In the journey of a new chemical entity from discovery to a viable therapeutic, the selection of an appropriate salt form is a pivotal decision.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Salt Selection in Drug Development

In the journey of a new chemical entity from discovery to a viable therapeutic, the selection of an appropriate salt form is a pivotal decision.[1][2] While the pharmacological activity resides in the parent molecule, its ultimate efficacy is profoundly influenced by its physicochemical properties. Poor aqueous solubility is a leading cause of attrition in the drug development pipeline, directly impacting bioavailability and formulation options.[3] Salt formation is a well-established and highly effective strategy to modulate these properties, with approximately 50% of all marketed small-molecule drugs being administered as salts.[4]

This guide provides an in-depth comparison of the solubility profiles of two different salt forms of 6-Oxa-1-azaspiro[3.4]octane: the hydrochloride (HCl) and the oxalate salt. 6-Oxa-1-azaspiro[3.4]octane is a spirocyclic scaffold, a structural motif of increasing interest in medicinal chemistry due to its three-dimensional character which can lead to improved pharmacological properties.[5] By presenting robust experimental protocols and analyzing the underlying physicochemical principles, this document aims to equip researchers and drug development professionals with the insights needed to make informed decisions during salt screening and selection.

Theoretical Framework: Understanding the Influence of the Counter-Ion

The conversion of a neutral, ionizable active pharmaceutical ingredient (API) into a salt dramatically alters its physical state, most notably its interaction with solvents. For a basic compound like 6-Oxa-1-azaspiro[3.4]octane, salt formation involves protonating the basic nitrogen center with an acid, creating a cation that is paired with the acid's conjugate base—the counter-ion. The properties of this counter-ion are not trivial; they are integral to the salt's overall behavior.[6]

  • 6-Oxa-1-azaspiro[3.4]octane Hydrochloride (HCl): Formed with hydrochloric acid, a strong acid. The resulting chloride (Cl⁻) counter-ion is small, monatomic, and carries a single negative charge. Salts formed from strong acids tend to fully dissociate in water, often leading to significant improvements in aqueous solubility.[1][7]

  • 6-Oxa-1-azaspiro[3.4]octane Oxalate: Formed with oxalic acid, a dicarboxylic organic acid. The oxalate (C₂O₄²⁻) counter-ion is larger, divalent, and capable of forming more complex hydrogen bonding networks. These characteristics can lead to a higher crystal lattice energy compared to the HCl salt, which must be overcome for dissolution to occur. While often used in salt formation, oxalates can sometimes result in lower aqueous solubility compared to salts of simple mineral acids.[8]

The pH of the medium is also a critical determinant of solubility for ionizable compounds, a relationship described by the Henderson-Hasselbalch equation.[9][10][11] For a basic drug, solubility is typically highest at a pH well below its pKa, where the ionized form predominates. For a stable salt to form, it is generally accepted that the pKa of the basic API should be at least 2-3 units higher than the pKa of the acidic counter-ion.[7][12]

Experimental Design: Protocol for Thermodynamic Solubility Determination

To provide a definitive comparison, the thermodynamic or equilibrium solubility of each salt must be determined. This value represents the true saturation point of a compound in a solvent under equilibrium conditions and is the gold standard for solubility assessment.[13][14] The shake-flask method is the most reliable technique for this measurement.[15][16][17]

Objective:

To quantitatively determine and compare the equilibrium solubility of 6-Oxa-1-azaspiro[3.4]octane HCl and 6-Oxa-1-azaspiro[3.4]octane oxalate in deionized water, phosphate-buffered saline (PBS) at pH 7.4, and ethanol.

Materials:
  • 6-Oxa-1-azaspiro[3.4]octane HCl (solid)

  • 6-Oxa-1-azaspiro[3.4]octane Oxalate (solid)

  • Deionized Water (Type 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ethanol (≥99.5%)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Benchtop microcentrifuge

  • 0.22 µm PVDF syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Step-by-Step Methodology:
  • Sample Preparation: Add an excess amount of solid salt (approx. 10-20 mg) to 1.0 mL of each solvent (Water, PBS, Ethanol) in a labeled glass vial. This ensures that a saturated solution is achieved.

  • Equilibration: Secure the vials on an orbital shaker set to a constant rotation (e.g., 250 RPM) and temperature (25°C). Allow the slurries to equilibrate for 24 hours to ensure the system reaches thermodynamic equilibrium.[15][16]

  • Phase Separation: After equilibration, centrifuge the vials at 14,000 rpm for 15 minutes to pellet the excess, undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Immediately filter the supernatant through a 0.22 µm PVDF syringe filter into a clean vial for analysis. This step removes any remaining microscopic particulates.

  • Quantification: Prepare a series of dilutions of the filtered samples. Analyze these samples using a validated HPLC-UV method against a standard curve prepared from a known concentration of the parent compound to determine the concentration of the dissolved salt.

  • Replication: Perform the entire experiment in triplicate for each salt and solvent combination to ensure the precision and reliability of the results.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Add Excess Solid Salt to 1 mL Solvent B Shake at 25°C for 24 hours A->B Achieve Equilibrium C Centrifuge to Pellet Solid B->C Saturated Solution D Filter Supernatant (0.22 µm) C->D Remove Particulates E Quantify by HPLC-UV D->E Analyze Filtrate G Solid Salt (Solid) Ions Dissolved Ions (API-H⁺ + Counter-ion⁻) Solid->Ions Dissolution (Ks) Ions->Solid Crystallization FreeBase Free Base (Precipitate) Ions->FreeBase Precipitation (at pH > pKa)

Caption: Salt Dissolution and pH-Dependent Equilibrium.

Conclusion and Recommendations

The choice of a counter-ion has a profound and predictable impact on the solubility of 6-Oxa-1-azaspiro[3.4]octane. The hydrochloride salt demonstrates vastly superior solubility in aqueous media compared to the oxalate salt, a finding of significant consequence for drug development.

For researchers and developers, this guide underscores a critical principle: for basic APIs where maximizing aqueous solubility is a primary objective—to ensure good bioavailability, facilitate high-concentration liquid formulations, or improve dissolution rates in solid dosage forms—salts of strong, simple mineral acids like HCl are often the superior choice. The oxalate salt, while a valid chemical entity, presents a significant solubility liability in this case.

Final salt selection should always be based on a holistic evaluation of multiple parameters, including chemical stability, hygroscopicity, crystallinity, and manufacturability. However, based on the critical parameter of solubility, the 6-Oxa-1-azaspiro[3.4]octane HCl salt is the unequivocally preferred candidate for further development.

References

  • Merck.
  • Enamine. "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)." Accessed February 24, 2026.
  • ACS Publications. "API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design." Accessed February 24, 2026.
  • MDPI.
  • WuXi AppTec. "Kinetic & Thermodynamic Solubility Testing." Accessed February 24, 2026.
  • Sygnature Discovery. "Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic." Accessed February 24, 2026.
  • Wikipedia.
  • CymitQuimica. "CAS 1408075-00-2: 2-oxa-6-azaspiro[3.
  • American Pharmaceutical Review. "Thermodynamic vs. Kinetic Solubility: Knowing Which is Which." Accessed February 24, 2026.
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  • Save My Exams. "Henderson Hasselbalch Equation - AP Chemistry Study Guide." Accessed February 24, 2026.
  • Taylor & Francis Online. "Full article: Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs." Accessed February 24, 2026.
  • Thermo Fisher Scientific. "1-Oxa-6-azaspiro[3.4]octane oxalate, 96% 500 mg | Buy Online." Accessed February 24, 2026.
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  • Sigma-Aldrich. "2-Oxa-6-azaspiro[3.4]octane oxalate | 1408075-00-2." Accessed February 24, 2026.
  • Asian Journal of Research in Chemistry. "Solubility of Oxalic Acid." Accessed February 24, 2026.
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  • BioDuro. "ADME Solubility Assay." Accessed February 24, 2026.
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Validation

A Senior Application Scientist's Guide to Enhancing Fsp3 Fraction in Drug Design: A Comparative Analysis of 6-Oxa-1-azaspiro[3.4]octane

Introduction: The Imperative to "Escape from Flatland" In the landscape of modern medicinal chemistry, the principle of "escaping from flatland" has become a guiding tenet for successful drug development. This concept, p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative to "Escape from Flatland"

In the landscape of modern medicinal chemistry, the principle of "escaping from flatland" has become a guiding tenet for successful drug development. This concept, powerfully articulated by Lovering et al., highlights a critical observation: compounds with a higher degree of three-dimensionality are more likely to succeed in clinical trials.[1] The attrition of drug candidates due to poor physicochemical properties and off-target toxicity has driven a shift away from the historically favored flat, aromatic molecules towards more saturated, complex scaffolds.[2]

The key metric for quantifying this three-dimensionality is the Fraction of sp3 hybridized carbons (Fsp3) , a simple yet potent descriptor calculated as the ratio of sp3 carbon atoms to the total carbon count in a molecule.[3] A higher Fsp3 value correlates with increased saturation and a more complex 3D architecture, which in turn has been linked to improved aqueous solubility, reduced promiscuity, and a lower likelihood of CYP450 inhibition.[4][5][6] This guide provides an in-depth comparison of the novel scaffold, 6-Oxa-1-azaspiro[3.4]octane, with other common structural motifs, offering experimental insights and protocols for researchers aiming to leverage the benefits of high Fsp3 in their drug discovery programs.

The Strategic Rise of Spirocycles

Spirocycles, ring systems fused at a single quaternary carbon, have emerged as a premier strategy for increasing molecular complexity and Fsp3.[5][7] Their rigid, well-defined three-dimensional nature allows for the precise projection of functional groups into the binding pockets of biological targets, an advantage over more flexible aliphatic or flat aromatic systems.[8][9] This conformational restriction can enhance binding affinity and selectivity while simultaneously improving key pharmacokinetic properties like metabolic stability and aqueous solubility.[8][10] The fully saturated, high-Fsp3 2,6-diazaspiro[3.4]octane core, for instance, has recently been recognized as a privileged structure in compounds targeting a diverse range of biological activities.[11]

Focus: 6-Oxa-1-azaspiro[3.4]octane - A Novel Scaffold for 3D Diversity

The 6-Oxa-1-azaspiro[3.4]octane scaffold is a compelling building block for modern drug design. It merges the structural benefits of an azetidine ring with a tetrahydrofuran ring through a spirocyclic linkage. This unique combination offers several advantages:

  • Maximized Fsp3: With all six of its carbon atoms being sp3 hybridized, the core scaffold boasts an Fsp3 value of 1.0, representing maximal saturation.

  • Inherent Rigidity and 3D-Shape: The spiro-fusion locks the two rings into a rigid, non-planar conformation, providing well-defined exit vectors for substituents.[10]

  • Bioisosteric Potential: This scaffold can serve as a 3D-rich bioisostere for common, but flat, heterocycles like piperazine and morpholine, offering a pathway to escape patent space and improve drug-like properties.[8][12][13]

  • Improved Physicochemical Properties: The inclusion of an oxygen atom can improve polarity and hydrogen bonding potential, often leading to enhanced solubility.[9]

G cluster_flatland Flatland (Low Fsp3) cluster_3d 3D Space (High Fsp3) cluster_properties Improved Drug Properties flat Flat, Aromatic Scaffolds (e.g., Benzene, Pyridine) spirocycle 6-Oxa-1-azaspiro[3.4]octane (Fsp3 = 1.0) flat->spirocycle 'Escape from Flatland' by increasing saturation piperazine Piperazine/Morpholine (Common Bioisosteres) piperazine->spirocycle Bioisosteric Replacement solubility Higher Solubility spirocycle->solubility selectivity Better Selectivity spirocycle->selectivity pk Improved PK Profile spirocycle->pk success Higher Clinical Success spirocycle->success

Comparative Analysis: Performance vs. Alternatives

To understand the tangible benefits of incorporating the 6-Oxa-1-azaspiro[3.4]octane scaffold, it's essential to compare its calculated properties against commonly used alternatives. The choice to replace a "flat" aromatic or a more flexible saturated ring with a rigid spirocycle is a deliberate strategy to optimize multiple parameters simultaneously.

Scaffold Structure Fsp3 Value cLogP TPSA (Ų) Key Characteristics
Benzene C₆H₆0.02.130.0Flat, aromatic, prone to metabolic oxidation, low solubility.
Piperazine C₄H₁₀N₂1.0-1.1324.1Saturated, but conformationally flexible; widely used but can have PK/toxicity issues.[14]
Morpholine C₄H₉NO1.0-0.8721.3Saturated, flexible, polar; often used to improve solubility.
6-Oxa-1-azaspiro[3.4]octane C₆H₁₁NO1.0 -0.3 21.3 Maximally saturated, rigid 3D structure, defined exit vectors, novel chemical space. [15]
2,6-Diazaspiro[3.3]heptane C₅H₁₀N₂1.0-1.1624.1Rigid, 3D bioisostere for piperazine, offers unique vector placement.[16]

Note: cLogP and TPSA values are calculated estimates for the parent scaffolds and will change upon substitution.

As the data illustrates, while traditional saturated heterocycles like piperazine and morpholine also possess a high Fsp3 of 1.0, the 6-Oxa-1-azaspiro[3.4]octane scaffold offers this high degree of saturation within a conformationally restricted framework. This rigidity is a key differentiator, reducing the entropic penalty upon binding to a target and providing access to novel chemical and IP space.[7]

Experimental Protocols: Validating the Impact of Fsp3

Theoretical advantages must be validated through robust experimental data. Below are standardized protocols for calculating Fsp3 and for assessing a key physicochemical property influenced by it: kinetic solubility.

Protocol 1: Computational Calculation of Fsp3

Causality: This protocol provides a reproducible method for calculating the Fsp3 descriptor, the foundational metric for quantifying molecular three-dimensionality. The curation steps are critical to ensure accuracy and consistency across a compound library.[17]

  • Compound Library Preparation:

    • Input: A chemical library in SDF or SMILES format.

    • Curation: Standardize the library by removing duplicates, salts, and counterions. Neutralize structures and generate a consistent tautomeric state for all entries using cheminformatics software (e.g., RDKit, ChemAxon). This ensures that calculations are based on the correct molecular representation.[17]

  • Descriptor Calculation:

    • Software: Utilize a cheminformatics toolkit such as RDKit in Python.

    • Fsp3 Calculation Script:

  • Analysis:

    • Filter the library based on a desired Fsp3 threshold (e.g., > 0.45) to select compounds with higher three-dimensionality for further screening.[18]

Protocol 2: High-Throughput Kinetic Solubility Assay

Causality: Increased Fsp3 often disrupts crystal packing and reduces planarity, leading to improved aqueous solubility—a critical property for oral bioavailability.[6] This kinetic solubility assay provides a rapid assessment suitable for early drug discovery, where compound availability is limited.[19][20][21]

  • Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.[19]

    • Prepare the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Assay Execution (Nephelometric Method):

    • Plate Setup: Dispense 2 µL of the 10 mM DMSO stock solution into the wells of a clear 96-well microplate.

    • Add Buffer: Add 98 µL of PBS (pH 7.4) to each well to achieve a final theoretical concentration of 200 µM with 2% DMSO.

    • Mix and Incubate: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to equilibrate.[20]

    • Measure Light Scattering: Use a nephelometer to measure the light scattered by any undissolved particles in each well.

  • Data Analysis:

    • Compare the light scattering units of the test compounds against a calibration curve of known soluble and insoluble compounds.

    • The concentration at which precipitation is observed is reported as the kinetic solubility.

G start Start: 10 mM Compound in 100% DMSO step1 Dispense 2 µL of DMSO stock into 96-well plate start->step1 step2 Add 98 µL of aqueous buffer (PBS, pH 7.4) to achieve 200 µM final concentration step1->step2 step3 Seal plate and shake for 2 hours at RT step2->step3 step4 Measure light scattering using a nephelometer step3->step4 end End: Report Kinetic Solubility Value step4->end

Conclusion and Authoritative Outlook

The strategic incorporation of three-dimensional scaffolds is no longer a niche approach but a central pillar of modern drug design. The 6-Oxa-1-azaspiro[3.4]octane motif stands out as an exemplary building block in this new paradigm. Its maximal Fsp3 fraction, combined with the conformational rigidity inherent to spirocycles, provides medicinal chemists with a powerful tool to modulate physicochemical properties and explore novel chemical space. By serving as a superior bioisosteric replacement for traditional flat heterocycles, it offers a clear path to improving solubility, selectivity, and metabolic stability, ultimately increasing the probability of clinical success.[5] As the industry continues to tackle increasingly complex biological targets, the deliberate and rational design of 3D-rich molecules, exemplified by scaffolds like 6-Oxa-1-azaspiro[3.4]octane, will be indispensable for developing the next generation of therapeutics.

References

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry.
  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link].

  • Ramadas, B., et al. Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
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  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available from: [Link].

  • RSC Publishing. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. (2025).
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  • PubChem. 2-Oxa-6-azaspiro[3.4]octane. Available from: [Link].

  • Lovering, F. (2013). Escape from Flatland 2: complexity and promiscuity. MedChemComm, 4, 515-519. Available from: [Link].

  • ResearchGate. Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6. Available from: [Link].

  • ResearchGate. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022).
  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry.
  • Wang, X., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4843. Available from: [Link].

  • Zheng, G. Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 749-752. Available from: [Link].

  • Hirata, Y., et al. (2015). SAR Exploration Guided by LE and Fsp3: Discovery of a Selective and Orally Efficacious RORγ Inhibitor. ACS Medicinal Chemistry Letters, 6(8), 918-923. Available from: [Link].

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025).
  • Ikeda, S., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][19][22]oxazin-6-yl Moiety. Journal of Medicinal Chemistry, 64(15), 11638-11653. Available from: [Link].

  • AbbVie Inc. Escaping from flatland: substituted bridged pyrrolidine fragments with inherent three-dimensional character.
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  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5123-5125.
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  • Vinogradova, L., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. Available from: [Link].

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Comparative

A Comparative Guide to Validating the Purity of 6-Oxa-1-azaspiro[3.4]octane Hydrochloride via High-Performance Liquid Chromatography

This guide provides an in-depth, comparative analysis for the purity validation of 6-Oxa-1-azaspiro[3.4]octane hydrochloride, a crucial building block in modern drug discovery. As researchers and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis for the purity validation of 6-Oxa-1-azaspiro[3.4]octane hydrochloride, a crucial building block in modern drug discovery. As researchers and drug development professionals, the assurance of starting material purity is non-negotiable for the integrity of downstream applications. This document moves beyond a simple recitation of protocols to explain the fundamental causality behind methodological choices, ensuring a robust and scientifically sound approach to quality control.

The Analytical Challenge: A Molecule Without a Chromophore

6-Oxa-1-azaspiro[3.4]octane hydrochloride presents a distinct analytical challenge.[1] Its structure, a spirocyclic amine, is highly polar and, critically, lacks a UV-absorbing chromophore. This property immediately renders standard High-Performance Liquid Chromatography with UV detection (HPLC-UV), the workhorse of many analytical labs, ineffective for direct quantitative analysis.[2][3] Therefore, a successful purity validation strategy hinges on selecting an appropriate chromatographic mode and a universal detection technique.

The Primary Approach: HILIC Coupled with Universal Detection

For routine quality control and purity assessment, a method combining Hydrophilic Interaction Liquid Chromatography (HILIC) with a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), stands out as the most robust and reliable approach.

The Rationale Behind the Choice
  • Why HILIC? Conventional reversed-phase chromatography (e.g., with a C18 column) struggles to retain highly polar analytes like 6-Oxa-1-azaspiro[3.4]octane hydrochloride, leading to poor resolution from the solvent front. HILIC, conversely, uses a polar stationary phase and a mobile phase with a high organic solvent content.[4][5][6] This creates a water-enriched layer on the stationary phase surface, into which polar analytes can partition, enabling excellent retention and separation.[7][8]

  • Why a Universal Detector? Since the analyte is non-chromophoric, detection must be based on a general physical property rather than UV absorbance.[2]

    • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining solid analyte particles. The response is proportional to the mass of the analyte.[9][10][11] ELSDs are lauded for their stability and excellent reproducibility.[9]

    • Charged Aerosol Detector (CAD): Similar to ELSD, CAD involves nebulization and solvent evaporation. However, it then imparts a positive charge to the dried analyte particles via a corona discharge. An electrometer measures the total charge, which corresponds to the analyte quantity.[12] CAD often provides a more uniform response across a wide range of analytes and offers high sensitivity, frequently in the low nanogram range.[12][13][14]

For this guide, we will focus on an HPLC-CAD method due to its excellent sensitivity and consistent response, which are highly advantageous for impurity profiling.[12][13]

Visualizing the HPLC-CAD Workflow

HPLC_CAD_Workflow cluster_LC Liquid Chromatography System cluster_CAD Charged Aerosol Detector (CAD) MobilePhase Mobile Phase (e.g., Acetonitrile/Water/Ammonium Acetate) Pump HPLC Pump MobilePhase->Pump Injector Autosampler/Injector Pump->Injector Column HILIC Column Injector->Column Nebulizer 1. Nebulization (Eluent -> Aerosol) Column->Nebulizer Column Eluent DryingTube 2. Evaporation (Solvent Removed) Nebulizer->DryingTube Charging 3. Charging (Particles Charged) DryingTube->Charging Detector 4. Detection (Charge Measured) Charging->Detector DataSystem Chromatography Data System (CDS) (Peak Integration & Quantification) Detector->DataSystem Signal

Caption: Workflow for purity analysis via HPLC-CAD.

Experimental Protocol: HPLC-CAD Method

This protocol provides a starting point for method development and must be validated according to the principles outlined in Section 3.

Instrumentation:

  • HPLC or UHPLC system with a binary or quaternary pump

  • Charged Aerosol Detector (CAD)

Chromatographic Conditions:

Parameter Recommended Setting Causality and Justification
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or similar amide-based HILIC column Amide phases offer robust, reproducible retention for a wide range of polar compounds and exhibit different selectivity compared to bare silica.[14]
Mobile Phase A 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water (v/v) The high acetonitrile content is the weak solvent in HILIC, promoting retention. Ammonium acetate provides conductivity and improves peak shape.
Mobile Phase B 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water (v/v) Water is the strong eluting solvent in HILIC.[8]
Gradient 0-100% B over 10 minutes A gradient elution ensures that impurities with different polarities are effectively separated and eluted as sharp peaks.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column to maintain efficiency.
Column Temp. 40 °C Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µL Small injection volumes are crucial to prevent peak distortion, especially when the sample solvent differs significantly from the mobile phase.

| CAD Settings | Evaporation Temp: 45 °C, Nitrogen Gas: 35 psi | These settings must be optimized for the specific mobile phase and flow rate to ensure efficient solvent evaporation without losing semi-volatile analytes.[14] |

Sample Preparation:

  • Accurately weigh approximately 10 mg of 6-Oxa-1-azaspiro[3.4]octane hydrochloride into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 90:10 (v/v) mixture of Acetonitrile and Water. This ensures the sample solvent is weak enough to prevent peak distortion upon injection.

  • Vortex to mix thoroughly. Filter through a 0.22 µm PTFE syringe filter if necessary.

The Mandate for Trustworthiness: Method Validation per ICH Q2(R1)

An analytical method is only useful if it is proven to be reliable. Validation demonstrates that the procedure is suitable for its intended purpose.[15][16] The International Council for Harmonisation (ICH) guideline Q2(R1) provides the framework for this process.[15][17][18][19]

Summary of Validation Parameters for a Purity Assay:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference by impurities or matrix components.Peak purity analysis (if using a DAD/MS) should pass. Spiked samples show baseline resolution between the main peak and impurities.
Linearity To demonstrate that the detector response is directly proportional to the analyte concentration over a specific range.R² ≥ 0.995. y-intercept should be close to zero.
Range The concentration interval over which the method is precise, accurate, and linear.For an assay, typically 80% to 120% of the target test concentration.[16]
Accuracy The closeness of the test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples at multiple levels (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) Relative Standard Deviation (RSD) ≤ 2.0%.[18]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Must be precise and accurate. Essential for quantifying impurities.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptance criteria when parameters like flow rate (±5%), column temperature (±2°C), and mobile phase composition (±2%) are varied.

Comparative Analysis: Alternative & Orthogonal Methodologies

While HPLC-CAD/ELSD is ideal for routine QC, other techniques offer unique advantages and can serve as powerful orthogonal methods for confirmation or specialized applications.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct measurement of an analyte's purity without the need for a specific reference standard of the compound itself.[20][21] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[20]

  • How it Works: A certified internal standard of known purity and weight is added to a precisely weighed sample of the analyte. By comparing the integrals of specific, non-overlapping peaks from the analyte and the internal standard, the purity of the analyte can be calculated directly.[20][22]

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and semi-volatile compounds.[23] However, for amine hydrochlorides, it presents challenges.

  • Limitations: The compound is a salt and is non-volatile. Analysis by GC requires either converting the salt to the more volatile free base (often by liquid-liquid extraction with a base) or through derivatization.[24][25][26] These extra sample preparation steps can introduce variability and potential for error. Ethanolamines, which are also polar, have been shown to be very reactive and can be difficult to analyze by GC.[27]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field.[28][29][30]

  • Applicability: As 6-Oxa-1-azaspiro[3.4]octane is analyzed as its hydrochloride salt, it will be protonated and positively charged in a typical acidic buffer, making it an excellent candidate for CE. It offers very high separation efficiency and requires minimal sample and reagent volumes.[28][31] However, achieving the same level of robustness and reproducibility as modern HPLC can sometimes be more challenging.

Decision Framework and Comparative Summary

The choice of analytical technique depends on the intended purpose.

Method_Selection Start Goal: Assess Purity of 6-Oxa-1-azaspiro[3.4]octane HCl Q1 Need for Routine QC & Impurity Profiling? Start->Q1 Q2 Need for Absolute Purity (Primary Method)? Q1->Q2 No HPLC HILIC-CAD/ELSD Q1->HPLC Yes Q3 Need for Orthogonal High-Efficiency Confirmation? Q2->Q3 No qNMR Quantitative NMR (qNMR) Q2->qNMR Yes CE Capillary Electrophoresis (CE) Q3->CE Yes

Caption: Decision tree for selecting an analytical method.

Performance Comparison of Analytical Techniques:

FeatureHPLC with CAD/ELSDQuantitative NMR (qNMR)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Chromatographic SeparationNuclear Magnetic ResonanceChromatographic SeparationElectrophoretic Separation
Detection Universal (Mass-based)Universal (Nuclei Count)FID (Common), MSUV (Indirect) or MS
Analyte Form Direct analysis of saltDirect analysis of saltRequires conversion to free base or derivatizationDirect analysis of charged ion
Quantitation Relative (vs. Reference Std)Absolute (vs. Internal Std)Relative (vs. Reference Std)Relative (vs. Reference Std)
Sensitivity High (ng level)Moderate (µg-mg level)High (pg-ng level)Moderate to High
Sample Prep Simple (Dilute & Shoot)Simple (Weigh, Add Std, Dissolve)Complex (Extraction/Derivatization)Simple (Dilute & Shoot)
Best For Routine QC, Stability Testing, Impurity ProfilingPrimary Standard Characterization, Purity without specific standardVolatile Impurity AnalysisOrthogonal Confirmation, Chiral Separations

Conclusion and Recommendations

For the comprehensive and reliable purity validation of 6-Oxa-1-azaspiro[3.4]octane hydrochloride in a drug development setting, a validated HILIC method coupled with a Charged Aerosol Detector (CAD) is the recommended primary technique. Its high sensitivity, robustness, and ability to directly analyze the salt form make it exceptionally well-suited for routine quality control and the detection of potential non-volatile impurities.

Quantitative NMR (qNMR) should be considered an essential orthogonal method, particularly for the initial characterization of new batches or for establishing the purity of an in-house primary reference standard. Its ability to provide an absolute purity value without a homologous standard is a unique and powerful advantage.

While GC and CE are powerful analytical tools, the significant sample preparation required for GC and the potentially lower robustness of CE compared to modern HPLC systems make them less ideal for primary, routine QC of this specific analyte, though they remain valuable for specialized or confirmatory investigations. By selecting the appropriate technique based on the analytical objective and adhering to rigorous validation principles, researchers can ensure the highest level of confidence in the quality of their starting materials.

References

  • Agilent Technologies. (n.d.). 1260 Infinity II Evaporative Light Scattering Detector. Retrieved from Agilent. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from Emery Pharma. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH. [Link]

  • Caddy, B., & Chow, W. C. (1975). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science, 13(10), 503. [Link]

  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. Retrieved from Chromatography Forum. [Link]

  • United States Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from USP. [Link]

  • KNAUER. (n.d.). Evaporative Light-Scattering Detectors (ELSD). Retrieved from KNAUER Wissenschaftliche Geräte GmbH. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-oxa-1-azaspiro[3.4]octane hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Maghchiche, A. (2024). Answer to "How to detect and analyze compounds with little or no UV absorption in LC purification?". ResearchGate. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from EMA. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from Bryan Research & Engineering, LLC. [Link]

  • Rathore, A. S., et al. (2016). Practical Considerations of Capillary Electrophoresis–Mass Spectrometry for Analysis of Biotherapeutics. LCGC International, 29(9). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA. [Link]

  • Horváth, K., et al. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe, 35(4). [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from ResolveMass Laboratories Inc. [Link]

  • Roemling, R., et al. (2026). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • HWI group. (2025). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from HWI group. [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from International CCS Knowledge Centre. [Link]

  • De Klerck, K., et al. (2016). Assay Development for Aminoglycosides by HPLC with Direct UV Detection. Journal of Chromatographic Science, 55(1), 93-99. [Link]

  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved from Advion Interchim Scientific. [Link]

  • Welch Materials. (2025). Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from Welch Materials. [Link]

  • Labcompare. (2024). Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control. Retrieved from Labcompare. [Link]

  • Patel, K., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Chromatography B, 1237, 124036. [Link]

  • ResearchGate. (2015). How analyze an amine chlorhydrate by GC?. Retrieved from ResearchGate. [Link]

  • Ramadas, B., et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 12(35), 6848-6852. [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from RSSL. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma. [Link]

  • Kolyvanov, E., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2541. [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Retrieved from Dr. Maisch GmbH. [Link]

  • Cleaver, G. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection. Retrieved from Agilent Technologies. [Link]

  • Clarke, G. (2017). Capillary Electrophoresis for Drug Analysis. In Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. [Link]

  • Wang, Y., et al. (2022). A Capillary Electrophoresis Method Based on Molecularly Imprinted Solid-Phase Extraction for Selective and Sensitive Detection of Histamine in Foods. Foods, 11(20), 3277. [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). [Link]

  • JEOL. (2022). qNMR for Purity Determination in Pharmaceuticals. Retrieved from JEOL. [Link]

  • Peak Scientific. (2017). What are Evaporative Light-Scattering Detectors?. Retrieved from Peak Scientific. [Link]

  • Waters Corporation. (n.d.). Charged Aerosol Detector. Retrieved from Waters. [Link]

  • Borman, P., et al. (2020). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Lifecycle Management of Analytical Procedures. [Link]

  • Shubhakar, A., et al. (2019). HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. BMC Research Notes, 12(1), 525. [Link]

  • Pharmacy D-firm. (2020, October 19). Capillary Electrophoresis - Principle, Practical Aspects and Application [Video]. YouTube. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from Agilent. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from Agilent. [Link]

Sources

Validation

Spirocyclic Bioisosterism: Pharmacokinetic Superiority of 6-Oxa-1-azaspiro[3.4]octane

Topic: Pharmacokinetic Advantages of 6-Oxa-1-azaspiro[3.4]octane over Flat Analogs Content Type: Publish Comparison Guide Author Role: Senior Application Scientist [1] Executive Summary In the modern era of "Escaping fro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetic Advantages of 6-Oxa-1-azaspiro[3.4]octane over Flat Analogs Content Type: Publish Comparison Guide Author Role: Senior Application Scientist

[1]

Executive Summary

In the modern era of "Escaping from Flatland," the transition from planar, aromatic-heavy drug candidates to three-dimensional (


-rich) scaffolds is a dominant strategy for improving attrition rates.[1] This guide analyzes the 6-oxa-1-azaspiro[3.4]octane  scaffold—a compact, bicyclic ether-amine—and its pharmacokinetic (PK) superiority over traditional "flat" analogs like morpholine, piperidine, and substituted pyrrolidines.[1]

By introducing a quaternary spiro-center, this scaffold disrupts molecular planarity, thereby enhancing solubility, reducing lipophilicity-driven toxicity, and, most critically, blocking metabolic "soft spots" to extend half-life (


).[1]

Part 1: Physicochemical & Pharmacokinetic Comparative Analysis[2]

The following analysis compares 6-oxa-1-azaspiro[3.4]octane against Morpholine (a common flat bioisostere) and 4-Methoxy-piperidine .[1]

Metabolic Stability: The Quaternary Blockade

The Problem with Flat Analogs: Planar rings like piperidine and morpholine are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The


-carbon (adjacent to the nitrogen) is a primary site for N-dealkylation or hydroxylation.[1]

The Spiro Advantage: In 6-oxa-1-azaspiro[3.4]octane, the spiro-carbon acts as a steric and electronic shield.[1]

  • Mechanism: The quaternary center prevents the formation of the unstable carbinolamine intermediate required for N-dealkylation at that specific vector.[1]

  • Result: Significantly reduced Intrinsic Clearance (

    
    ) in human liver microsomes (HLM).
    
Solubility and Character

The Lattice Energy Barrier: Flat molecules stack efficiently in the solid state (high lattice energy), reducing aqueous solubility.

  • Spiro Effect: The orthogonal arrangement of the azetidine (4-membered) and tetrahydrofuran (5-membered) rings creates a "kink" in the structure.[1] This 3D vectorization disrupts crystal packing, lowering the energy required for solvation.

  • Metric: Increased Fraction of

    
     carbons (
    
    
    
    ) correlates directly with improved clinical success rates.
Lipophilicity and Off-Target Toxicity (hERG)

The hERG Liability: Many lipophilic basic amines block the hERG potassium channel via


-

stacking interactions with aromatic residues (Tyr652/Phe656) in the channel pore.[1]
  • Spiro Effect: The 6-oxa-1-azaspiro[3.4]octane scaffold lacks an aromatic face, eliminating the possibility of

    
    -stacking.[1] Furthermore, the oxygen atom in the 5-ring lowers 
    
    
    
    , keeping the molecule hydrophilic enough to minimize non-specific binding but lipophilic enough for membrane permeability.
Comparative Data Summary
PropertyMorpholine (Flat Analog)6-Oxa-1-azaspiro[3.4]octane Impact
Dimensionality Planar (Chair conformer)3D (Orthogonal rings)Disrupted crystal packing

1.0 (but behaves planar)1.0 (Rigid 3D)Enhanced solubility
Metabolic Liability High (

-C oxidation)
Low (Quaternary block)Lower

, Higher

LogD (pH 7.4) ~ -0.86~ -0.5 to 0.2 (Tunable)Improved Lipophilic Efficiency (LipE)
hERG Inhibition Moderate risk (if linked to Ar)Low riskImproved Safety Margin

Part 2: Mechanistic Visualization

The following diagrams illustrate the structural divergence and the metabolic blocking mechanism.

G cluster_0 Flat Analog (Morpholine) cluster_1 Spiro Scaffold (6-Oxa-1-azaspiro[3.4]octane) Flat Morpholine Core (Planar/Chair) Issue1 High Crystal Packing (Low Solubility) Flat->Issue1 Issue2 Exposed u03b1-Carbons (Rapid CYP Metabolism) Flat->Issue2 Soln1 Disrupted Packing (High Solubility) Issue1->Soln1 Structural Upgrade Soln2 Quaternary Carbon Block (Metabolic Stability) Issue2->Soln2 Bioisosteric Replacement Spiro 6-Oxa-1-azaspiro[3.4]octane (3D Orthogonal) Spiro->Soln1 Spiro->Soln2

Caption: Comparison of structural consequences between flat morpholine analogs and the 3D spirocyclic scaffold.

MetabolicBlock cluster_flat Flat Ring Oxidation cluster_spiro Spiro Scaffold Resistance CYP CYP450 Enzyme AlphaC Accessible u03b1-Carbon CYP->AlphaC Oxidation QuatC Quaternary Spiro Carbon CYP->QuatC Blocked FlatSubstrate Piperidine/Morpholine FlatSubstrate->AlphaC Exposed Metabolite N-Dealkylated Product (Inactive/Toxic) AlphaC->Metabolite Rapid SpiroSubstrate 6-Oxa-1-azaspiro[3.4]octane SpiroSubstrate->QuatC Steric Shield Stable Metabolically Stable QuatC->Stable Retained Activity

Caption: Mechanism of metabolic stability.[1][2] The spiro-carbon prevents enzymatic access to the


-position.[1]

Part 3: Experimental Protocols

To validate these advantages in your own drug discovery pipeline, use the following self-validating protocols.

Protocol A: Synthesis of 6-Oxa-1-azaspiro[3.4]octane Core

Note: This protocol utilizes a generalized intramolecular cyclization strategy common for spiro-ethers.[1]

  • Starting Material: Begin with 3-oxocyclobutanecarboxylic acid or a protected 3-hydroxy-cyclobutanone derivative.[1]

  • Formation of the Spiro-Ether:

    • React the ketone with an allyl organometallic reagent (e.g., allylmagnesium bromide) to form the tertiary alcohol.

    • Perform an intramolecular cyclization (iodocyclization or mercuric cyclization followed by reduction) to close the tetrahydrofuran ring onto the cyclobutane core.

  • Introduction of Nitrogen (Azetidine formation):

    • Alternative Route (High Precision): Use a Kulinkovich–de Meijere reaction or similar cyclopropanation strategies adapted for spiro-systems if constructing the 4-membered nitrogen ring de novo.[1]

    • Standard Route: If starting from a pre-formed functionalized spiro-lactone, reduce to the diol, convert alcohols to leaving groups (mesylates), and cyclize with a primary amine (e.g., benzylamine) to form the azetidine ring.

  • Deprotection: Hydrogenation (

    
    , Pd/C) to remove benzyl groups if used, yielding the free secondary amine.
    
Protocol B: Microsomal Stability Assay (Validation of )

Objective: Quantify the intrinsic clearance difference between the spiro-compound and a morpholine control.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).[1]
    
  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Mix 30

    
    L of compound solution with 300 
    
    
    
    L of microsomal suspension (0.5 mg/mL final protein). Incubate at 37°C for 5 mins.
  • Initiation: Add 30

    
    L of NADPH regenerating system to start the reaction.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.[1]

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ).

Self-Validation Check:

  • Positive Control: Verapamil (High clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low clearance) must show stable signal (>85% remaining at 45 min).

  • If controls fail, discard data and prepare fresh NADPH.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. [Link]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]

  • PubChem. (2025).[1][3] Compound Summary: 6-Oxa-2-azaspiro[3.4]octane (Isomer Reference).[1] National Library of Medicine.[1] [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 6-Oxa-1-azaspiro[3.4]octane Hydrochloride

[1] Executive Summary & Scientific Context This guide provides the definitive protocol for the safe handling and disposal of 6-Oxa-1-azaspiro[3.4]octane hydrochloride (CAS: 1909319-43-2).[1] As a researcher, you must rec...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Context

This guide provides the definitive protocol for the safe handling and disposal of 6-Oxa-1-azaspiro[3.4]octane hydrochloride (CAS: 1909319-43-2).[1]

As a researcher, you must recognize that this compound is not merely "chemical waste"; it is a spirocyclic amine pharmacophore .[1] In drug discovery, spirocyclic scaffolds are engineered specifically for high metabolic stability and low lipophilicity to improve drug half-life.[1]

  • The Consequence: Because these structures are designed to resist biological degradation, they pose a persistence risk if released into aqueous environments.[1]

  • The Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems. High-temperature incineration is the only validated method to break the spiro-ether/amine core.[1]

Hazard Identification & Safety Matrix

Before initiating disposal, the waste generator must validate the hazard profile. This compound is an amine hydrochloride salt, rendering it potentially corrosive to mucous membranes and an irritant to the respiratory tract.

GHS Classification & Signal Word

Signal Word: WARNING [1][2]

Hazard CodeHazard StatementMechanism of Action
H302 Harmful if swallowedSystemic absorption of the amine pharmacophore.[1]
H315 Causes skin irritationAcidic hydrolysis of the HCl salt upon contact with moisture on skin.[1]
H319 Causes serious eye irritationDirect corrosive damage to corneal epithelium.[1]
H335 May cause respiratory irritationInhalation of dust triggers inflammatory response in bronchial tissues.[1]
Personal Protective Equipment (PPE) Requirements

Standard lab coats are insufficient for handling solid spiro-amine salts during disposal transfers due to dust generation risks.[1]

  • Respiratory: NIOSH N95 (minimum) or P100 respirator if handling open solids outside a fume hood.[1]

  • Hand Protection: Nitrile rubber gloves (0.11 mm minimum thickness).[1] Note: Do not use latex; organic amine salts can permeate latex matrices.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are inadequate for powder handling.[1]

Disposal Decision Logic (Workflow)

The following diagram outlines the critical decision path for segregating this waste. The primary goal is to prevent the mixing of this amine salt with oxidizing agents (like bleach), which can generate toxic chloramine gas.

DisposalWorkflow Start Waste Generation: 6-Oxa-1-azaspiro[3.4]octane HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste SolidPack Pack in Wide-Mouth HDPE Jar (Lab Pack) SolidWaste->SolidPack SolventCheck Check Solvent System LiquidWaste->SolventCheck Incineration High-Temp Incineration (>1000°C) with Scrubber SolidPack->Incineration Direct Burn Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Combustible Solvent (MeOH, DMSO, DMF) SolventCheck->NonHalogenated Aqueous Aqueous Solution SolventCheck->Aqueous StreamA Stream A: Halogenated Waste Halogenated->StreamA StreamB Stream B: Organic/Combustible NonHalogenated->StreamB StreamC Stream C: Toxic Aqueous (Do NOT Neutralize) Aqueous->StreamC StreamA->Incineration StreamB->Incineration StreamC->Incineration

Figure 1: Decision matrix for segregating spirocyclic amine waste. Note the convergence on incineration for all streams to ensure destruction of the stable spiro-ring system.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Preferred)

Rationale: Handling the material as a solid minimizes volume and reduces the risk of splash exposure.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during compaction.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Chemical Name: Write out fully: "6-Oxa-1-azaspiro[3.4]octane hydrochloride." Do not use abbreviations or structure drawings alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

  • Decontamination: Wipe the exterior of the container with a damp paper towel.[1] Dispose of the towel into the same solid waste container to capture trace dust.[1]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers.

Protocol B: Liquid Waste Segregation

Rationale: Amine salts are often dissolved in methanol or DMSO during synthesis.[1] Proper segregation prevents dangerous side reactions.[1]

  • Segregation Rule (The "Bleach" Rule):

    • NEVER mix this waste with Stream D (Oxidizers) or bleach-containing waste.[1]

    • Mechanism:[1][3]

      
       (Chloramines).[1] This reaction releases toxic gas.[1]
      
  • Solvent Compatibility:

    • Combustible Solvents (Methanol/Ethanol): Ideal for incineration.[1] The high BTU value of the solvent assists the incinerator in destroying the spiro-compound.[1]

    • Aqueous Solutions: If the compound is in water, do not attempt to neutralize the pH and flush.[1] The spiro-cycle will survive the wastewater treatment plant.[1] Collect as "Toxic Aqueous Waste" for off-site treatment.[1]

Regulatory Compliance (RCRA)[3][4]

In the United States, this compound is not explicitly listed on the EPA's P-list (acutely toxic) or U-list.[1] However, the waste generator is legally required to classify it based on Generator Knowledge (40 CFR § 262.11).

  • Waste Code Determination:

    • If mixed with methanol/acetone: D001 (Ignitable).[1]

    • If pure substance: Classify as Non-RCRA Regulated Hazardous Waste (unless it exhibits specific toxicity characteristics via TCLP, which is rare for this class).[1]

    • Best Practice: Despite the lack of a specific RCRA code, manage it as a DOT Hazard Class 6.1 (Toxic Substance) for transport purposes to ensure rigorous handling by the disposal vendor.

Emergency Procedures (Spill Response)

Scenario: A 5g vial of powder is dropped and shatters.

  • Evacuate & Ventilate: Clear the immediate area.[1][4] Dust inhalation is the primary threat.[1]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 respirator.[1]

  • Dry Clean-Up:

    • Do not wet the powder initially (this creates a corrosive slurry).[1]

    • Cover the spill with an inert absorbent (Vermiculite or specialized dry spill pads) to suppress dust.[1]

    • Sweep gently into a dust pan.[1]

  • Surface Decontamination:

    • Once solids are removed, wipe the surface with a 5% mild detergent solution.

    • Follow with a water rinse.[1][2][4][5]

    • Do not use bleach to clean the surface residue (risk of chloramine formation).[1]

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generator Regulations: A User-Friendly Reference Document.[1] (40 CFR Part 262).[1][6] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Section 8.B, Disposal of Chemicals. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 6-Oxa-1-azaspiro[3.4]octane Hydrochloride

This document provides a comprehensive, technically-grounded guide for the safe handling of 6-Oxa-1-azaspiro[3.4]octane hydrochloride. As spirocyclic scaffolds are of increasing interest in modern drug discovery, ensurin...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, technically-grounded guide for the safe handling of 6-Oxa-1-azaspiro[3.4]octane hydrochloride. As spirocyclic scaffolds are of increasing interest in modern drug discovery, ensuring the safety of the researchers who handle these novel building blocks is paramount.[1] This guide moves beyond a simple checklist, delving into the causality behind each procedural step to build a self-validating system of safety and best practices. The protocols outlined herein are designed for drug development professionals and researchers who require immediate, essential, and reliable safety information.

Hazard Assessment: Understanding the Intrinsic Risks

Before any handling protocol is initiated, a thorough understanding of the compound's hazard profile is essential. Based on data from analogous compounds, 6-Oxa-1-azaspiro[3.4]octane hydrochloride is classified as hazardous.[2][3][4][5] The primary risks are associated with direct contact and inhalation, necessitating a stringent set of controls.

A risk assessment is the foundational step in any safe laboratory practice.[6] The hazards identified in the Safety Data Sheets (SDS) for structurally similar amine hydrochlorides dictate the minimum level of personal protective equipment (PPE) and engineering controls required.[2][4][7]

Table 1: GHS Hazard Profile for Analogous Azaspiro Compounds

Hazard Class GHS Code Hazard Statement Rationale for Concern
Acute Toxicity, Oral (Category 4) H302 Harmful if swallowed.[4][7] Accidental ingestion can lead to systemic toxicity.
Skin Irritation (Category 2) H315 Causes skin irritation.[2][3][4][5] Direct contact can cause localized inflammation, redness, and pain.
Serious Eye Irritation (Category 2A) H319 Causes serious eye irritation.[2][3][4][5] Splashes or aerosol contact can result in significant eye damage.

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation.[2][3][4][5] | Inhalation of dust or aerosols can irritate the respiratory tract. |

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is a direct response to the specific hazards presented by the chemical.[8] The following PPE ensemble is mandatory for all procedures involving 6-Oxa-1-azaspiro[3.4]octane hydrochloride.

  • Respiratory Protection : The primary engineering control is to handle this compound exclusively within a certified chemical fume hood to minimize inhalation exposure.[9] If a procedure has a high potential for generating dust and a fume hood is not feasible, a NIOSH-approved P95 particulate respirator is required as a secondary measure.[4]

  • Eye and Face Protection : To mitigate the risk of serious eye irritation (H319), ANSI-approved chemical safety goggles are required at all times.[4][9] For procedures involving larger quantities or a significant risk of splashing (e.g., dissolution of >1g), a full-face shield must be worn over the safety goggles.[4]

  • Hand Protection : To prevent skin contact and irritation (H315), chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for handling the solid material and its solutions.[8][9] Gloves must be inspected for defects before each use, and proper removal technique must be employed to avoid contaminating the skin.[4]

  • Body Protection : A full-length, buttoned laboratory coat must be worn to protect skin and personal clothing.[8][9] For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.

Operational Workflow: From Preparation to Disposal

A structured workflow ensures that safety is integrated into every step of the experimental process. The following diagram and procedural steps provide a self-validating system for handling 6-Oxa-1-azaspiro[3.4]octane hydrochloride safely.

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_completion Phase 3: Completion A Assess Risks & Review SDS B Verify Fume Hood Functionality A->B C Assemble All Materials B->C D Locate Emergency Equipment C->D E Don Required PPE (Gloves, Goggles, Coat) D->E F Handle Compound (Weigh, Transfer, Dissolve) INSIDE FUME HOOD E->F G Decontaminate Work Area & Equipment F->G H Doff PPE in Correct Order G->H I Segregate Waste for Professional Disposal H->I J Wash Hands Thoroughly I->J

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